TXA6101
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H10BrF5N2O3 |
|---|---|
Molecular Weight |
477.2 g/mol |
IUPAC Name |
3-[[5-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-oxazol-2-yl]methoxy]-2,6-difluorobenzamide |
InChI |
InChI=1S/C18H10BrF5N2O3/c19-16-15(8-1-3-9(4-2-8)18(22,23)24)26-12(29-16)7-28-11-6-5-10(20)13(14(11)21)17(25)27/h1-6H,7H2,(H2,25,27) |
InChI Key |
ONGPJYSSZQHFBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(OC(=N2)COC3=C(C(=C(C=C3)F)C(=O)N)F)Br)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Antibacterial Spectrum of TXA6101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TXA6101 is a novel antibacterial agent that targets the essential bacterial cell division protein FtsZ. As a critical component of the divisome, FtsZ represents a promising target for new antibiotics, particularly in the face of rising antimicrobial resistance. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, detailing its activity against a range of bacterial pathogens. The information presented herein is intended to support further research and development of this compound.
Mechanism of Action: Inhibition of FtsZ
This compound exerts its antibacterial effect by inhibiting the polymerization of the FtsZ protein. FtsZ is a homolog of eukaryotic tubulin and is essential for bacterial cell division. In the presence of GTP, FtsZ monomers polymerize to form the Z-ring at the mid-cell, which serves as a scaffold for the recruitment of other cell division proteins. The Z-ring then constricts, leading to the formation of a new septum and ultimately, cell division. By binding to FtsZ, this compound disrupts the formation and function of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[1][2] This targeted mechanism of action is distinct from many currently available antibiotics, suggesting a low potential for cross-resistance.
Below is a diagram illustrating the signaling pathway of FtsZ inhibition by this compound.
Figure 1: Signaling pathway of FtsZ inhibition by this compound.
Antibacterial Spectrum of this compound
The antibacterial activity of this compound has been evaluated against a panel of clinically relevant bacterial isolates. The primary activity of this compound is directed against Staphylococcus aureus, including methicillin-resistant (MRSA), vancomycin-intermediate (VISA), and vancomycin-resistant (VRSA) strains. A related benzamide derivative, PC190723, was found to have minimal to no activity against other Gram-positive species and all Gram-negative pathogens tested, suggesting a narrow spectrum of activity for this class of compounds.[3][4]
Quantitative Antimicrobial Activity
The in vitro potency of this compound is summarized in the table below, presenting Minimum Inhibitory Concentration (MIC) values against various strains of Staphylococcus aureus.
| Bacterial Species | Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MPW020 | MRSA (Wild-Type FtsZ) | 0.125 | [5] |
| Staphylococcus aureus | MPW020 | MRSA (G193D FtsZ mutant) | 1 | [5] |
| Staphylococcus aureus | MPW020 | MRSA (G196S FtsZ mutant) | 1 | [5] |
| Staphylococcus aureus | Clinical Isolate | MRSA | 0.26 (µM) | [4] |
Experimental Protocols
The determination of the antibacterial spectrum and potency of this compound is conducted using standardized antimicrobial susceptibility testing methods. The following section outlines a typical experimental protocol for determining the Minimum Inhibitory Concentration (MIC) via the broth microdilution method, in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Bacterial isolates are cultured on appropriate agar plates (e.g., Tryptic Soy Agar with 5% Sheep Blood) for 18-24 hours at 35-37°C.
-
A suspension of the bacterial culture is prepared in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized bacterial suspension is further diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Serial two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted this compound is inoculated with the prepared bacterial suspension.
-
Positive (bacteria and broth, no drug) and negative (broth only) control wells are included.
-
The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
The experimental workflow for this process is illustrated in the diagram below.
Figure 2: Experimental workflow for MIC determination.
Logical Relationship of this compound's Properties
The development and characterization of this compound follow a logical progression from its fundamental properties to its potential clinical application. This relationship is depicted in the diagram below.
Figure 3: Logical progression of this compound characterization.
Conclusion
This compound demonstrates potent and specific activity against Staphylococcus aureus, including strains resistant to conventional antibiotics. Its novel mechanism of action, targeting the essential cell division protein FtsZ, makes it a valuable candidate for further investigation in the fight against antimicrobial resistance. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this promising antibacterial compound. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the structure-activity relationship of TXA6101
An In-depth Technical Guide to the Structure-Activity Relationship of TXA6101
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent inhibitor of the bacterial cell division protein FtsZ, demonstrating significant promise in combating antibiotic-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA). This document provides a detailed examination of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used for its characterization. By analyzing its interaction with wild-type and mutant FtsZ, we elucidate the structural features that enable this compound to overcome common resistance mechanisms.
Introduction: The FtsZ Target
Bacterial cell division is a meticulously orchestrated process, fundamentally reliant on the formation of a cytokinetic ring, known as the Z-ring, at the division site.[1] The key protein in this process is FtsZ, a GTPase that is a structural homolog of eukaryotic tubulin.[1][2] Upon binding to GTP, FtsZ monomers polymerize into protofilaments, which then assemble into the Z-ring.[1][2] This ring acts as a scaffold, recruiting other essential proteins to form the divisome complex, which ultimately constricts the cell membrane and synthesizes the septal wall, leading to two daughter cells.[1] Because FtsZ is essential for bacterial viability and highly conserved across many species, yet absent in eukaryotes, it represents an attractive target for the development of novel antibiotics.[3]
Mechanism of Action of this compound
This compound exerts its antibacterial effect by directly targeting and inhibiting the function of FtsZ. It binds to a hydrophobic cleft in the FtsZ protein, located between the C-terminal subdomain and the central helix H7.[4] This binding event disrupts the protein's ability to polymerize, thereby preventing the formation of the Z-ring and blocking cell division. This leads to filamentation of the bacteria and eventual cell death.
Structure-Activity Relationship (SAR)
The SAR of this compound is best understood by comparing it to its structural analog, TXA707. While both molecules share a common difluoro-benzamide moiety, they differ significantly in the linker connecting to the opposite end of the molecule.[1]
-
TXA707 : Possesses a more rigid structure.
-
This compound : Features a flexible single bond linking an oxazole and a phenyl ring, which allows for free rotation.[1]
This increased structural flexibility is the critical determinant of this compound's superior activity, especially against resistant strains.[2][5] Mutations in S. aureus FtsZ, particularly at residues Glycine 196 (G196S) and Glycine 193 (G193D), confer resistance to TXA707.[5] The bulkier side chains of serine and aspartate create steric hindrance that prevents the rigid TXA707 from binding effectively. In contrast, the rotational freedom of this compound allows it to adopt a conformation that avoids these steric clashes, enabling it to maintain potent inhibitory activity against these mutant FtsZ proteins.[4][5]
Furthermore, the bromo group on the oxazole ring of this compound engages in favorable hydrophobic interactions with residues such as Leu261, Asn263, Thr309, and Ile311 within the FtsZ binding pocket.[5] These additional interactions contribute to the enhanced binding affinity and greater potency of this compound compared to TXA707, which lacks this bromo group.[5]
Quantitative Data
The enhanced activity of this compound is demonstrated by its lower Minimum Inhibitory Concentration (MIC) and Frequency of Resistance (FOR) values compared to TXA707.
Table 1: Antibacterial Activity against S. aureus
| Compound | Strain | FtsZ Genotype | MIC (μg/mL) | MIC (μM) | Reference |
| TXA707 | MRSA MPW020 | Wild-Type | 1 | 2.57 | [1][5] |
| This compound | MRSA MPW020 | Wild-Type | 0.125 | 0.26 | [1][5] |
| TXA707 | MRSA MPW020 | G196S Mutant | >64 | - | [5] |
| This compound | MRSA MPW020 | G196S Mutant | 1 | 2.09 | [1][5] |
| TXA707 | MRSA MPW020 | G193D Mutant | >64 | - | [5] |
| This compound | MRSA MPW020 | G193D Mutant | 1 | 2.09 | [1][5] |
Table 2: Frequency of Resistance (FOR) in S. aureus
| Compound | Strain | FOR Value | Reference |
| TXA707 | MRSA MPW020 | 4.29 x 10⁻⁸ | [1][5] |
| This compound | MRSA MPW020 | 3.64 x 10⁻⁹ | [1][5] |
The data clearly show that this compound is 8-fold more active against wild-type MRSA than TXA707.[5] Crucially, while TXA707 loses its activity against the resistant mutant strains, this compound retains significant potency.[5] Furthermore, the frequency of resistance developing against this compound is approximately one order of magnitude lower than for TXA707.[5]
Experimental Protocols
The characterization of this compound and its analogs involves a suite of standardized microbiology and structural biology techniques.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the compounds was quantified by determining the MIC according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5]
-
Preparation : Log-phase bacteria (S. aureus) are prepared and diluted in Cation-Adjusted Mueller-Hinton (CAMH) broth.
-
Serial Dilution : The test compound (e.g., this compound) is serially diluted two-fold across the wells of a 96-well microtiter plate. Each concentration is tested in duplicate.
-
Inoculation : The bacterial suspension is added to each well to achieve a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU) per mL.
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination : The MIC is defined as the lowest concentration of the compound that results in no visible bacterial growth.[5]
X-Ray Crystallography
To elucidate the binding mode of this compound, its crystal structure in complex with the S. aureus FtsZ enzymatic domain was determined.
-
Protein Expression and Purification : The S. aureus FtsZ protein (e.g., residues 12-316) is overexpressed in a suitable host (e.g., E. coli) and purified using chromatographic techniques.
-
Crystallization : The purified FtsZ is incubated with a molar excess of this compound and subjected to crystallization screening using vapor diffusion methods.
-
Data Collection : Crystals are cryo-protected and exposed to an X-ray beam. Diffraction data are collected on a suitable detector.
-
Structure Solution and Refinement : The structure is solved using molecular replacement with a known FtsZ structure as a search model. The model is then refined against the collected diffraction data to yield the final atomic coordinates. The structures of this compound in complex with both wild-type and G196S mutant SaFtsZ have been solved at 2.0 Å and 1.7 Å resolution, respectively.[5]
FtsZ Polymerization Assay (Light Scattering)
This assay measures the ability of a compound to inhibit the GTP-induced polymerization of FtsZ in vitro.
-
Reaction Mixture : Purified FtsZ protein is prepared in a suitable polymerization buffer (e.g., containing MES, MgCl₂, KCl).
-
Baseline Measurement : The reaction mixture is placed in a spectrophotometer or fluorometer cuvette, and a baseline reading of scattered light (e.g., at 350 nm) is established.
-
Initiation : Polymerization is initiated by the addition of GTP. The increase in light scattering, which corresponds to filament formation, is monitored over time.
-
Inhibition Test : To test for inhibition, the assay is repeated with the FtsZ protein pre-incubated with the test compound (this compound) before the addition of GTP. A reduction in the rate or extent of light scattering indicates inhibition of polymerization.
Conclusion
The structure-activity relationship of this compound reveals that its enhanced potency and ability to overcome resistance are conferred by key structural modifications compared to its predecessor, TXA707. The introduction of a flexible linker allows the molecule to adapt its conformation to bind effectively to mutant FtsZ enzymes that would otherwise present steric hindrance.[4][5][6] This, combined with favorable interactions from its bromo substituent, results in a highly potent antibacterial agent with a low propensity for resistance development. The detailed structural and functional understanding of the this compound-FtsZ interaction provides a robust framework for the rational design of next-generation FtsZ inhibitors with improved antibacterial profiles.
References
- 1. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics [mdpi.com]
- 2. FtsZ as a novel target for antibiotics development: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
TXA6101: A Potent Inhibitor of Bacterial Cell Division Through FtsZ Targeting
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the era of escalating antibiotic resistance, the discovery of novel antibacterial agents with unique mechanisms of action is paramount. TXA6101, a benzamide derivative, has emerged as a promising therapeutic candidate that targets the essential bacterial cell division protein, FtsZ. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, providing detailed experimental protocols for its evaluation, and visualizing its operational pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of new antimicrobial therapies.
Introduction: The Critical Role of FtsZ in Bacterial Cell Division
Bacterial cell division, or cytokinesis, is a meticulously orchestrated process essential for bacterial proliferation and survival.[1][2] Central to this process is the filamenting temperature-sensitive mutant Z (FtsZ) protein, a homolog of eukaryotic tubulin.[3][4] FtsZ polymerizes in a GTP-dependent manner at the future division site to form a dynamic, ring-like structure known as the Z-ring.[1][2][5] This Z-ring acts as a scaffold, recruiting a cascade of other proteins to form the divisome, the molecular machinery responsible for septal peptidoglycan synthesis and eventual cell constriction to yield two daughter cells.[1][6][7] Given its indispensable and highly conserved nature across a wide range of bacterial species, FtsZ represents an attractive target for the development of novel antibiotics.[2][4][8]
This compound: Mechanism of Action
This compound is a small molecule inhibitor that potently disrupts bacterial cell division by directly targeting FtsZ.[9][10] Its mechanism of action can be delineated as follows:
-
Binding to FtsZ: this compound belongs to the benzamide class of FtsZ inhibitors.[9] X-ray crystallography studies have revealed that this compound binds to a specific pocket on the FtsZ protein.[9][10] This binding site is located in a cleft between the N-terminal GTP-binding domain and the C-terminal domain.[5]
-
Inhibition of Polymerization: By occupying this critical site, this compound allosterically inhibits the polymerization of FtsZ monomers into protofilaments, a prerequisite for Z-ring formation.[8] This disruption of FtsZ assembly effectively halts the initiation of cell division.
-
Overcoming Resistance: A key feature of this compound is its ability to overcome resistance mechanisms that affect other FtsZ inhibitors, such as TXA707.[9][10] Mutations in the FtsZ gene, particularly at residues Gly193 and Gly196 in Staphylococcus aureus, can confer resistance to TXA707. However, the greater structural flexibility of this compound allows it to accommodate these mutations and maintain its binding affinity and inhibitory activity.[9][10] This is achieved through rotations between the phenyl, oxazole, and benzamide rings of the compound, which prevent steric clashes with the mutated amino acid residues.[9]
Signaling Pathway of FtsZ Inhibition by this compound
Caption: Mechanism of this compound-mediated inhibition of bacterial cell division.
Quantitative Data
The antibacterial efficacy of this compound has been quantified against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and strains with specific FtsZ mutations.
| Bacterial Strain | Genotype | This compound MIC (µg/mL) | TXA707 MIC (µg/mL) | Reference |
| MRSA MPW020 | Wild-type FtsZ | 1 | 1 | [9] |
| MRSA MPW020 | G196S FtsZ Mutant | 1 | >64 | [9] |
| MRSA MPW020 | G193D FtsZ Mutant | 1 | >64 | [9] |
| MRSA Clinical Isolate | Not specified | 0.26 µM (~0.12 µg/mL) | 2.57 µM (~1.1 µg/mL) | [11] |
Frequency of Resistance (FOR)
The frequency at which spontaneous resistance to this compound emerges is a critical parameter for its therapeutic potential.
| Bacterial Strain | Compound | Frequency of Resistance (FOR) | Reference |
| MRSA MPW020 | This compound | 3.6 x 10⁻⁹ | [11] |
| MRSA MPW020 | TXA707 | 4.3 x 10⁻⁸ | [11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate.
-
Suspend the colonies in a sterile saline solution or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted this compound.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]
-
In Vitro FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ by measuring changes in light scattering.
-
Reaction Mixture Preparation:
-
Prepare a polymerization buffer (e.g., 50 mM MES-NaOH pH 6.5, 10 mM MgCl₂, 50 mM KCl).[12]
-
Add purified FtsZ protein to the buffer in a fluorometer cuvette to a final concentration of 5-12.5 µM.[2][12]
-
Add varying concentrations of this compound or a vehicle control.
-
Incubate the mixture at 30°C for a few minutes to establish a baseline.[2]
-
-
Initiation of Polymerization:
-
Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.[12]
-
-
Data Acquisition:
-
Monitor the change in light scattering at a 90° angle over time using a fluorometer. An increase in light scattering indicates FtsZ polymerization.
-
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization. The malachite green assay is commonly used to detect the release of inorganic phosphate.
-
Reaction Setup:
-
Set up reactions in a 96-well plate containing polymerization buffer, purified FtsZ, and different concentrations of this compound.
-
Initiate the reaction by adding GTP.
-
-
Phosphate Detection:
-
Measurement and Analysis:
-
Measure the absorbance at approximately 620-650 nm.
-
Generate a standard curve using known concentrations of phosphate to quantify the amount of GTP hydrolyzed.
-
The rate of GTPase activity is determined from the linear range of phosphate release over time.
-
Experimental Workflow for this compound Evaluation
Caption: A conceptual workflow for the comprehensive evaluation of this compound.
Conclusion
This compound represents a significant advancement in the development of FtsZ inhibitors. Its potent activity against both wild-type and resistant bacterial strains, coupled with a low frequency of resistance, underscores its potential as a next-generation antibiotic. The detailed mechanistic understanding and established experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other novel inhibitors of bacterial cell division. The continued exploration of this critical pathway is essential in the global effort to combat antimicrobial resistance.
References
- 1. ijrpc.com [ijrpc.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Crystallization of the Mycobacterium tuberculosis cell-division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Developing Colorimetric and Luminescence-Based High-throughput Screening Platforms for Monitoring the GTPase Activity of Ferrous iron transport protein B (FeoB) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
Initial Investigations into the Toxicity Profile of TXA6101
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
TXA6101 is a promising novel antibacterial agent that targets the bacterial cell division protein FtsZ. Its mechanism of action, which involves the inhibition of a protein essential for bacterial viability but absent in higher eukaryotes, suggests a favorable safety profile with minimal toxicity to mammalian cells. While direct and comprehensive public data on the toxicology of this compound is limited, this guide synthesizes the available information, draws inferences from closely related compounds, and outlines standard methodologies for toxicity assessment. The antibacterial efficacy of this compound, particularly against resistant strains of Staphylococcus aureus, is well-documented and provides a strong rationale for its continued development.
Introduction to this compound
This compound is a small-molecule inhibitor of the bacterial protein FtsZ, a crucial component of the Z-ring which governs bacterial cell division. By disrupting the formation and function of the Z-ring, this compound effectively halts bacterial proliferation. This mechanism is particularly attractive as FtsZ is highly conserved across many bacterial species but lacks a homolog in mammalian cells, offering a potential for selective toxicity against bacteria.[1]
This compound has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), including strains that have developed resistance to other FtsZ inhibitors like TXA707.[2] The structural flexibility of this compound allows it to overcome common resistance mutations in the FtsZ protein.[2][3]
Preclinical Efficacy and Activity
The antibacterial activity of this compound has been evaluated against various strains of S. aureus. The following table summarizes the key quantitative data on its efficacy.
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | MRSA Clinical Isolate (MPW020) | 0.125 µg/mL | [2] |
| Minimum Inhibitory Concentration (MIC) | MRSA expressing G196S mutant FtsZ | 1 µg/mL | [2] |
| Minimum Inhibitory Concentration (MIC) | MRSA expressing G193D mutant FtsZ | 1 µg/mL | [2] |
| Frequency of Resistance (FOR) | MRSA Clinical Isolate (MPW020) | 3.64 x 10⁻⁹ | [2] |
Mammalian Cell Toxicity Profile
A prodrug of TXA707, which shares the same difluorobenzamide moiety with this compound, exhibited minimal toxicity to mammalian cells.[4] This suggests that this compound is also likely to have a low potential for cytotoxicity.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| TXA709 (Prodrug of TXA707) | HeLa | >233.25 | [4] |
| TXA709 (Prodrug of TXA707) | MDCK | >233.25 | [4] |
The high IC₅₀ values for a structurally similar compound support the hypothesis that FtsZ inhibitors have a wide therapeutic window due to their specific targeting of a bacterial protein.
Experimental Protocols
While specific toxicity study protocols for this compound are not publicly detailed, this section outlines standard methodologies that would be employed for such an investigation.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate mammalian cells (e.g., HeLa, Vero, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).
Visualizations
Mechanism of Action: FtsZ Inhibition
Caption: Mechanism of action of this compound via inhibition of FtsZ polymerization and Z-ring formation.
Experimental Workflow: In Vitro Toxicity Assessment
Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.
Conclusion
The initial investigations into the toxicity of this compound are highly encouraging. Its specific mechanism of targeting a non-mammalian protein provides a strong theoretical basis for its safety. While comprehensive public toxicology data for this compound is not yet available, the minimal toxicity observed for structurally related FtsZ inhibitors supports its favorable safety profile. Further non-clinical safety and toxicology studies will be essential to fully characterize its profile before advancing to clinical development. The potent antibacterial activity against resistant pathogens underscores the significant potential of this compound as a next-generation antibiotic.
References
- 1. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
The Discovery and Synthesis of TXA6101: A Novel FtsZ Inhibitor for Combating Drug-Resistant Bacteria
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. This has spurred the search for novel antibacterial agents with underexploited mechanisms of action. One such promising target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a bacterial homolog of tubulin that is essential for cell division. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of TXA6101, a potent FtsZ inhibitor designed to overcome the challenge of acquired resistance to earlier-generation benzamide inhibitors.
Introduction: Targeting Bacterial Cell Division
Bacterial cell division is a meticulously orchestrated process, with the FtsZ protein playing a central role. FtsZ polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other proteins that constitute the divisome. This complex machinery ultimately leads to cell constriction and the formation of two daughter cells. The essential and highly conserved nature of FtsZ across a wide range of bacterial species, coupled with its absence in eukaryotes, makes it an attractive target for the development of novel antibiotics.
The benzamide scaffold was among the first to be identified as a potent inhibitor of FtsZ. One of the pioneering compounds, PC190723, demonstrated significant activity against S. aureus. Further optimization led to the development of TXA707. However, the clinical utility of these first-generation inhibitors was hampered by the emergence of resistance, primarily through mutations in the FtsZ protein, with alterations at residues Gly193 and Gly196 being the most prevalent.
Discovery of this compound: A Strategy to Overcome Resistance
The development of this compound was a direct response to the challenge of resistance to TXA707.[1] The core discovery strategy was based on the hypothesis that increased structural flexibility in the inhibitor molecule could allow it to accommodate the steric changes introduced by resistance mutations in the FtsZ binding pocket.
This compound shares the same difluorobenzamide core as its predecessor, TXA707, which is crucial for its interaction with FtsZ. The key innovation in the design of this compound lies in the modification of the distal part of the molecule. While TXA707 features a rigid, fused ring system, this compound incorporates a phenyl-oxazole moiety connected by a single bond. This linkage provides greater rotational freedom, allowing the molecule to adopt different conformations.[1] This enhanced flexibility enables this compound to bind effectively to both wild-type and mutant FtsZ, thereby overcoming the resistance mechanisms that render TXA707 inactive.[2]
Synthesis of this compound
The synthesis of this compound is achieved through a convergent synthesis strategy. The key steps involve the preparation of two key intermediates: 2,6-difluoro-3-hydroxybenzamide and a brominated phenyl-oxazole moiety, followed by their coupling via an ether linkage. While a detailed, step-by-step protocol is available in the supplementary information of the primary research literature, the general synthetic route is outlined below.
Synthesis of Key Intermediates
1. 2,6-Difluoro-3-hydroxybenzamide: The synthesis of this intermediate starts from commercially available precursors and involves standard aromatic substitution and functional group manipulation techniques.
2. 4-Bromo-5-(bromomethyl)-2-phenyloxazole: This intermediate is synthesized from benzamide and a suitable brominated ketone precursor, followed by cyclization to form the oxazole ring and subsequent bromination of the methyl group.
Final Assembly of this compound
The final step in the synthesis of this compound involves the alkylation of the hydroxyl group of 2,6-difluoro-3-hydroxybenzamide with 4-bromo-5-(bromomethyl)-2-phenyloxazole in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Mechanism of Action: Inhibition of FtsZ Polymerization
This compound exerts its antibacterial effect by directly targeting and inhibiting the function of the FtsZ protein. The binding of this compound to FtsZ disrupts the protein's ability to polymerize and form the Z-ring, which is a critical step in bacterial cell division.
Crystallography studies have revealed that this compound binds to a pocket on the FtsZ protein that is analogous to the taxol-binding site on tubulin. The difluorobenzamide moiety of this compound forms key interactions within this pocket. The increased conformational flexibility of the phenyl-oxazole portion of this compound allows it to avoid steric clashes with mutated residues, such as Ser196 and Asp193, which are responsible for resistance to TXA707.[2] By inhibiting FtsZ polymerization, this compound effectively blocks cytokinesis, leading to filamentation of the bacterial cells and eventual cell death.
Biological Activity and Efficacy
This compound has demonstrated potent antibacterial activity against a range of Gram-positive pathogens, most notably including MRSA strains that are resistant to other classes of antibiotics.
In Vitro Antibacterial Activity
The antibacterial efficacy of this compound is typically evaluated by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Bacterial Strain | Genotype | This compound MIC (µg/mL) | TXA707 MIC (µg/mL) |
| MRSA MPW020 | Wild-type FtsZ | 0.125[2] | 1[2] |
| MRSA MPW020 | G196S mutant FtsZ | 1[2] | >64[2] |
| MRSA MPW020 | G193D mutant FtsZ | 1[2] | >64[2] |
Frequency of Resistance
A critical parameter for any new antibiotic is the frequency at which resistance develops. Studies have shown that this compound has a significantly lower frequency of resistance (FOR) compared to TXA707 against MRSA.
| Compound | Frequency of Resistance (FOR) against MRSA MPW020 |
| This compound | 3.6 x 10-9[2] |
| TXA707 | 4.3 x 10-8[2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Prepare a series of twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate each well of a 96-well microtiter plate with a standardized bacterial suspension (approximately 5 x 105 CFU/mL).
-
Add the serially diluted this compound to the wells.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound at which there is no visible bacterial growth.
References
Preliminary Efficacy of TXA6101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary efficacy studies of TXA6101, a novel antibacterial agent targeting the bacterial cell division protein FtsZ. This document outlines the quantitative data from key experiments, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Efficacy Data
The antibacterial efficacy of this compound has been primarily evaluated through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial strains and its Frequency of Resistance (FOR).
Table 1: In Vitro Activity of this compound and Comparator (TXA707) Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | Strain | MIC (μg/mL) | MIC (μM) | Frequency of Resistance (FOR) |
| This compound | MRSA MPW020 (Wild-Type FtsZ) | 0.125 | 0.26 | 3.6 x 10⁻⁹ |
| TXA707 | MRSA MPW020 (Wild-Type FtsZ) | 1.0 | 2.57 | 4.3 x 10⁻⁸ |
| This compound | MRSA MPW020 (G193D mutant FtsZ) | 1.0 | 2.09 | Not Determined |
| TXA707 | MRSA MPW020 (G193D mutant FtsZ) | >64 | >165 | Not Determined |
| This compound | MRSA MPW020 (G196S mutant FtsZ) | 1.0 | 2.09 | Not Determined |
| TXA707 | MRSA MPW020 (G196S mutant FtsZ) | >64 | >165 | Not Determined |
Data compiled from studies on the structural flexibility and efficacy of this compound.[1][2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M07-A9.[3][4][5]
Protocol:
-
Preparation of Inoculum: Staphylococcus aureus strains are grown overnight on Mueller-Hinton agar (MHA). Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions of this compound are then made in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Frequency of Resistance (FOR) Assay
The FOR of MRSA to this compound was determined using a large inoculum plating method.[2]
Protocol:
-
Inoculum Preparation: An overnight culture of MRSA MPW020 is prepared and its concentration (CFU/mL) is determined by plating serial dilutions on non-selective agar.
-
Selective Plating: A large inoculum of the MRSA culture (e.g., 10⁹ to 10¹⁰ CFU) is plated onto Mueller-Hinton agar plates containing this compound at a concentration of 4x to 8x the MIC.
-
Incubation: The plates are incubated at 37°C for 48 hours.
-
Colony Counting and FOR Calculation: The number of colonies that grow on the antibiotic-containing plates are counted. The FOR is calculated by dividing the number of resistant colonies by the total number of bacteria plated.
In Vivo Efficacy - Murine Thigh Infection Model
The in vivo efficacy of FtsZ inhibitors is often evaluated using a neutropenic murine thigh infection model.[1][6][7][8] This model assesses the ability of the compound to reduce the bacterial burden in a localized infection.
Protocol:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This reduces the number of circulating neutrophils, making the mice more susceptible to bacterial infection and allowing for a clearer assessment of the antimicrobial agent's direct effect.
-
Infection: A predetermined inoculum of S. aureus (e.g., 10⁶ CFU) is injected into the thigh muscle of the neutropenic mice.
-
Drug Administration: At a specified time post-infection (e.g., 2 hours), treatment with this compound or a vehicle control is initiated. The drug can be administered via various routes (e.g., oral, intravenous) at different dosing regimens.
-
Assessment of Bacterial Burden: At the end of the treatment period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The homogenate is serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/thigh).
-
Data Analysis: The efficacy of this compound is determined by comparing the bacterial burden in the treated group to that of the vehicle control group.
Protein Crystallography
The three-dimensional structure of this compound in complex with S. aureus FtsZ (SaFtsZ) was determined by X-ray crystallography.[2]
Protocol:
-
Protein Expression and Purification: The gene encoding SaFtsZ is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The protein is overexpressed and then purified using a series of chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Crystallization: The purified SaFtsZ is concentrated and mixed with a solution containing this compound. This mixture is then subjected to various crystallization screening conditions (e.g., different precipitants, pH, and temperatures) using methods like hanging-drop or sitting-drop vapor diffusion.
-
Data Collection: Once suitable crystals are obtained, they are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction data are collected on a detector.
-
Structure Determination and Refinement: The collected diffraction data are processed to determine the electron density map of the protein-ligand complex. The structure is then built into the electron density and refined to produce a final, high-resolution model of this compound bound to FtsZ.
Visualizations
Signaling Pathway and Mechanism of Action
This compound targets FtsZ, a key protein in the bacterial cell division machinery. By inhibiting FtsZ, this compound disrupts the formation of the Z-ring, a crucial step in bacterial cytokinesis.
Caption: FtsZ polymerization and its inhibition by this compound.
Experimental Workflow for Efficacy Testing
The preliminary evaluation of this compound's efficacy follows a structured workflow, progressing from in vitro characterization to in vivo validation.
Caption: Experimental workflow for assessing this compound efficacy.
Logical Relationship of this compound's Advantage
The enhanced efficacy of this compound over its predecessor, TXA707, is attributed to its structural flexibility, which allows it to overcome common resistance mutations in the FtsZ protein.
Caption: this compound's structural advantage over TXA707.
References
- 1. criver.com [criver.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. imquestbio.com [imquestbio.com]
- 7. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unthsc.edu [unthsc.edu]
Exploring the chemical properties of TXA6101
An In-Depth Technical Guide to the Chemical Properties and Antibacterial Action of TXA6101
Abstract
This compound is a novel benzamide antimicrobial agent that demonstrates significant promise in combating antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). It functions by inhibiting the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a crucial component of the bacterial cell division machinery. This inhibition disrupts the formation of the Z-ring, leading to filamentation and eventual cell lysis. A key characteristic of this compound is its structural flexibility, which allows it to remain effective against bacterial strains that have developed resistance to similar FtsZ inhibitors like TXA707. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and antibacterial efficacy of this compound, supported by experimental data and protocols.
Chemical Properties and Structure
This compound is a structurally flexible benzamide derivative.[1] Its chemical structure shares a difluorobenzamide moiety with the related compound TXA707.[2] However, it is distinguished by the linkage between its oxazole and phenyl rings, which are connected by a single bond.[1][2] This feature allows for free rotation of these rings relative to each other, a critical aspect of its ability to overcome certain drug resistance mutations.[2][3]
The bromo group on the oxazole ring of this compound is also a key feature, engaging in multiple hydrophobic interactions within the FtsZ binding pocket.[2] These interactions contribute to its enhanced antibacterial activity compared to compounds lacking this group.[2]
Mechanism of Action: Targeting FtsZ
This compound exerts its antibacterial effect by targeting FtsZ, a protein that is essential for bacterial cell division and a homolog of eukaryotic tubulin.[1][4] FtsZ polymerizes at the mid-cell to form a dynamic structure known as the Z-ring, which serves as a scaffold for the recruitment of other proteins that constitute the divisome.[1] The divisome then constricts to mediate cell division.
By binding to FtsZ, this compound perturbs its polymerization and/or GTPase activity, which is essential for the dynamic nature of the Z-ring.[4] This disruption prevents the proper formation and function of the Z-ring, leading to an inability of the bacterial cell to divide, resulting in cell filamentation and ultimately, lysis.[4] this compound binds to a pocket on FtsZ that is also the target of similar compounds like PC190723 and TXA707.[1][5]
Signaling Pathway of FtsZ Inhibition
Caption: Mechanism of this compound action on the FtsZ-mediated bacterial cell division pathway.
Overcoming Drug Resistance
A significant advantage of this compound is its ability to remain active against MRSA strains that have developed resistance to other FtsZ inhibitors.[2][3][6] Resistance to compounds like TXA707 often arises from mutations in the ftsZ gene, with G196S and G193D being among the most prevalent.[2][3][6]
The greater rotational flexibility of this compound allows it to adapt its conformation within the FtsZ binding pocket.[2][3][6] This adaptability enables it to avoid steric clashes with the mutated amino acid residues (Ser196 or Asp193), which would otherwise prevent effective binding.[2][3][6] Crystallography studies have shown that the binding of this compound can also induce conformational rearrangements in the FtsZ binding pocket, further contributing to its ability to overcome resistance.[2][3][6]
Logical Relationship in Overcoming Resistance
Caption: Comparison of how structural flexibility allows this compound to overcome resistance.
Quantitative Data on Antibacterial Activity
The antibacterial potency of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) and Frequency of Resistance (FOR).
| Compound | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Frequency of Resistance (FOR) | Reference |
| This compound | MRSA Clinical Isolate (MPW020) | 0.125 | 0.26 | 3.64 x 10⁻⁹ | [1][2] |
| TXA707 | MRSA Clinical Isolate (MPW020) | 1 | 2.57 | 4.29 x 10⁻⁸ | [1][2] |
| This compound | MRSA with G196S or G193D mutant FtsZ | 1 | 2.09 | Not Reported | [1][2] |
| TXA707 | MRSA with G196S or G193D mutant FtsZ | >64 | Not Reported | Not Reported | [2] |
| PC190723 | S. aureus (including MRSA and MDRSA) | Not Reported | 1.41 - 2.81 | Not Reported | [1] |
Data compiled from multiple studies. MIC values can vary slightly between experiments.
Experimental Protocols
The characterization of this compound and its interaction with FtsZ has been elucidated through several key experimental methodologies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial activity.
-
Objective: To determine the in vitro potency of this compound against various strains of S. aureus.
-
Methodology:
-
Bacterial strains, including clinical MRSA isolates and strains with specific FtsZ mutations, are cultured in appropriate broth media.
-
A serial two-fold dilution of this compound is prepared in the broth.
-
A standardized inoculum of the bacterial suspension is added to each dilution.
-
The samples are incubated under standard conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
-
Crystallography of this compound-FtsZ Complex
X-ray crystallography was employed to determine the three-dimensional structure of this compound in complex with S. aureus FtsZ (SaFtsZ), providing insights into its binding mode and mechanism for overcoming resistance.
-
Objective: To visualize the atomic-level interactions between this compound and both wild-type and mutant SaFtsZ.
-
Methodology:
-
Protein Expression and Purification: Wild-type and mutant SaFtsZ proteins are overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity.
-
Crystallization: The purified SaFtsZ is co-crystallized with this compound. This involves mixing the protein and the compound and setting up crystallization trials under various conditions (e.g., vapor diffusion) to obtain high-quality crystals.
-
Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam. The diffraction patterns are recorded as the crystal is rotated.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the crystal. A molecular model of the protein-ligand complex is built into the electron density map and refined to yield the final three-dimensional structure.[2]
-
Experimental Workflow: Crystallography
Caption: Workflow for determining the crystal structure of the this compound-FtsZ complex.
Conclusion
This compound is a potent FtsZ inhibitor with significant activity against drug-resistant S. aureus. Its unique structural flexibility allows it to overcome common resistance mechanisms that render other FtsZ inhibitors ineffective. The detailed understanding of its chemical properties and mechanism of action, supported by robust experimental data, positions this compound as a promising lead compound in the development of new antibiotics to address the critical threat of antimicrobial resistance. Further research, including in vivo efficacy and safety studies, is warranted to fully evaluate its clinical potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FtsZ as a novel target for antibiotics development: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for TXA6101: In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
TXA6101 is a promising antibacterial agent that targets the essential bacterial cell division protein, FtsZ.[1][2] This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound, designed to assist researchers in evaluating its mechanism of action and antibacterial properties. This compound has demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant (MRSA) strains, and notably retains activity against mutants that are resistant to other FtsZ inhibitors like TXA707.[1][3]
Mechanism of Action
This compound functions by inhibiting the polymerization of FtsZ, a crucial step in the formation of the Z-ring at the bacterial mid-cell, which is essential for cell division.[3][4] By disrupting Z-ring formation, this compound ultimately leads to bacterial cell death.[4][5][6] Crystallography studies have revealed that this compound binds to a pocket in the FtsZ protein, similar to other inhibitors in its class.[3] Its greater structural flexibility allows it to overcome resistance mutations that confer resistance to similar compounds.[1][2]
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Genotype | This compound MIC (µg/mL) | This compound MIC (µM) | Comparator (TXA707) MIC (µg/mL) |
| S. aureus (MRSA Clinical Isolate) | Wild-type FtsZ | 0.125 | 0.26 | 1 |
| S. aureus (MRSA MPW020) | G193D mutant FtsZ | 1 | 2.09 | >64 |
| S. aureus (MRSA MPW020) | G196S mutant FtsZ | 1 | 2.09 | >64 |
Data compiled from multiple sources.[1][3]
Table 2: Frequency of Resistance to this compound
| Bacterial Strain | Compound | Frequency of Resistance (FOR) |
| S. aureus (MRSA MPW020) | This compound | 3.64 x 10⁻⁹ |
| S. aureus (MRSA MPW020) | TXA707 | 4.29 x 10⁻⁸ |
Data compiled from multiple sources.[1][3]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton (CAMH) broth
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of this compound in CAMH broth in a 96-well microtiter plate. Each concentration should be in duplicate.
-
Adjust the bacterial culture to a concentration of 5 x 10⁵ CFU/mL in CAMH broth.
-
Add 0.1 mL of the bacterial suspension to each well of the microtiter plate.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound at which no visible growth of bacteria is observed.
Frequency of Resistance (FOR) Assay
This protocol determines the frequency at which spontaneous resistance to this compound arises in a bacterial population.
Materials:
-
This compound
-
Bacterial culture
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or PBS
Procedure:
-
Grow a large inoculum of the bacterial strain to a high density.
-
Prepare TSA plates containing a selective concentration of this compound (e.g., 2 µg/mL).
-
Plate a known number of bacteria onto the this compound-containing plates.
-
Plate serial dilutions of the initial inoculum onto non-selective TSA plates to determine the total number of viable bacteria.
-
Incubate all plates at 37°C for 48 hours.
-
Count the number of colonies on both the selective and non-selective plates.
-
Calculate the FOR as the ratio of the number of colonies on the selective plates to the total number of plated bacteria.
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ in the presence of this compound by measuring changes in light scattering.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution
-
This compound
-
Fluorometer or spectrophotometer with a 90° light scattering module
Procedure:
-
In a cuvette, incubate purified FtsZ (e.g., 10 µM) in polymerization buffer with varying concentrations of this compound.
-
Establish a baseline reading for 2 minutes at 30°C.
-
Initiate polymerization by adding GTP (final concentration 1 mM).
-
Monitor the increase in light scattering at 350 nm over time.
-
A decrease in the rate and extent of light scattering in the presence of this compound indicates inhibition of FtsZ polymerization.
FtsZ GTPase Activity Assay
This colorimetric assay measures the GTPase activity of FtsZ, which is coupled to its polymerization, by detecting the release of inorganic phosphate.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer
-
GTP solution
-
This compound
-
Malachite green-molybdate reagent for phosphate detection
-
96-well plate
-
Plate reader
Procedure:
-
Set up reactions in a 96-well plate containing FtsZ, polymerization buffer, and different concentrations of this compound.
-
Initiate the reaction by adding GTP.
-
Incubate at 30°C for a set time (e.g., 10-20 minutes).
-
Stop the reaction by adding EDTA.
-
Add the malachite green reagent to each well and incubate for color development.
-
Measure the absorbance at a wavelength of ~620-660 nm.
-
A decrease in absorbance indicates inhibition of GTPase activity.
Bacterial Cell Morphology Analysis
This protocol uses fluorescence microscopy to visualize the effect of this compound on bacterial cell morphology.
Materials:
-
Bacterial culture
-
This compound
-
Fluorescent membrane stain (e.g., FM4-64)
-
Fluorescent DNA stain (e.g., DAPI)
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Treat a mid-log phase bacterial culture with this compound at its MIC for a defined period.
-
Harvest a small aliquot of the treated and untreated (control) cells.
-
Stain the cells with a fluorescent membrane dye and a DNA dye according to the manufacturer's instructions.
-
Prepare a wet mount of the stained cells on a microscope slide.
-
Observe the cells using a fluorescence microscope.
-
Look for changes in cell morphology, such as filamentation or cell swelling, in the this compound-treated cells compared to the controls, which would indicate disruption of cell division.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting bacterial cell division.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for the FtsZ polymerization light scattering assay.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Facile method to stain the bacterial cell surface for super-resolution fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of TXA6101
For Researchers, Scientists, and Drug Development Professionals
Introduction
TXA6101 is a novel benzamide antimicrobial agent that targets the essential bacterial cell division protein, FtsZ.[1][2] By interfering with the polymerization of FtsZ, this compound effectively inhibits the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to cell filamentation and eventual death.[1][3] This unique mechanism of action makes this compound a promising candidate for combating multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[4][5] Notably, this compound has demonstrated the ability to overcome resistance mechanisms that affect previous generations of FtsZ inhibitors.[4][5]
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial pathogens, primarily focusing on Staphylococcus aureus. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] Accurate and reproducible MIC data are crucial for the preclinical and clinical development of new antimicrobial agents. The following protocols are based on the broth microdilution method, a standardized technique recommended by the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Mechanism of Action: Inhibition of Bacterial Cell Division
This compound exerts its antibacterial effect by disrupting the formation of the Z-ring, a structure composed of polymerized FtsZ protein that is fundamental to bacterial cell division. In a healthy bacterium, FtsZ monomers polymerize into protofilaments at the mid-cell, forming the Z-ring which then recruits other proteins to form the divisome.[10][11] The divisome machinery is responsible for synthesizing the new cell septum and ultimately dividing the cell into two daughter cells.[10] this compound binds to FtsZ, interfering with its ability to polymerize and thereby preventing the formation of a functional Z-ring.[2][4] This disruption of cytokinesis results in the elongation of the bacterial cell, as it continues to grow but cannot divide, eventually leading to cell lysis.[3]
Experimental Protocols
The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format. This protocol is harmonized with CLSI guidelines.[8][9]
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 as a quality control strain)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Sterile reagent reservoirs
-
Multichannel pipette (8- or 12-channel)
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
-
Plate shaker (optional)
Preparation of this compound Stock Solution
-
Solubilization: this compound is sparingly soluble in aqueous solutions. Therefore, a stock solution should be prepared in 100% dimethyl sulfoxide (DMSO).[12][13]
-
Stock Concentration: Weigh a precise amount of this compound powder and dissolve it in sterile DMSO to achieve a high-concentration stock solution (e.g., 1280 µg/mL).[12] Ensure the powder is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Broth Microdilution Assay Workflow
The following diagram outlines the key steps in the broth microdilution MIC assay.
Step-by-Step Protocol
-
Plate Preparation:
-
Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a working solution of this compound at twice the highest desired final concentration (e.g., if the highest final concentration is 64 µg/mL, prepare a 128 µg/mL solution in CAMHB). The concentration of DMSO in this working solution should be kept low (e.g., ≤2%) to ensure the final concentration in the assay does not exceed 1%.[12]
-
Add 100 µL of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. This is typically a 1:100 dilution of the standardized suspension.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control).
-
The final volume in each well (1-11) will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
-
Reading the MIC:
-
After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[6]
-
The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
-
Quality Control
-
A known quality control strain, such as S. aureus ATCC 29213, should be tested concurrently with each batch of clinical isolates.[14]
-
The MIC for the QC strain must fall within the established acceptable range.
Data Presentation
The results of the MIC assay should be presented in a clear and organized manner. The following tables provide examples of how to summarize the quantitative data.
Table 1: MIC of this compound against Quality Control and Representative Bacterial Strains
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 |
| Staphylococcus aureus (MRSA) | BAA-1717 | 1 |
| Staphylococcus epidermidis | 12228 | 2 |
| Enterococcus faecalis | 29212 | >64 |
Table 2: Comparative MICs of this compound and Other Antimicrobials against a Panel of MRSA Isolates (N=50)
| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | 1 | 2 | 0.5 - 4 |
| Vancomycin | 1 | 2 | 0.5 - 2 |
| Linezolid | 2 | 2 | 1 - 4 |
| Daptomycin | 0.5 | 1 | 0.25 - 1 |
MIC₅₀: The concentration that inhibits 50% of the isolates. MIC₉₀: The concentration that inhibits 90% of the isolates.
Conclusion
This document provides a comprehensive guide for determining the MIC of this compound using the standardized broth microdilution method. Adherence to these protocols will ensure the generation of accurate and reproducible data, which is essential for the continued development and evaluation of this promising new antimicrobial agent. The unique mechanism of action of this compound, targeting the essential FtsZ protein, offers a valuable new strategy in the fight against antimicrobial resistance.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. pubs.aip.org [pubs.aip.org]
- 3. FtsZ - Wikipedia [en.wikipedia.org]
- 4. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tandfonline.com [tandfonline.com]
- 11. FtsZ dynamics in bacterial division: what, how, and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revive.gardp.org [revive.gardp.org]
- 13. researchgate.net [researchgate.net]
- 14. jmilabs.com [jmilabs.com]
Application Notes and Protocols: Crystallography of TXA6101 Bound to FtsZ
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the crystallographic studies of the antibacterial compound TXA6101 in complex with its target, the bacterial cell division protein FtsZ. The provided protocols and data are intended to facilitate further research and drug development efforts targeting this essential bacterial protein.
Introduction
FtsZ is a crucial protein involved in bacterial cell division, forming a contractile ring (Z-ring) at the division site.[1][2] Its essential role and high conservation among bacterial species make it an attractive target for novel antibiotics.[1][3] this compound is a promising FtsZ inhibitor that has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), including strains resistant to other FtsZ inhibitors like TXA707.[4][5] Crystallographic studies have been instrumental in elucidating the binding mode of this compound to S. aureus FtsZ (SaFtsZ) and understanding the structural basis for its enhanced activity and ability to overcome drug resistance mutations.[5][6]
Mechanism of Action and Structural Insights
This compound binds to a hydrophobic pocket located in the cleft between the N-terminal GTP-binding domain and the C-terminal domain of FtsZ.[4][7] This binding site is allosteric, meaning it is distinct from the GTP-binding site.[8][9] The binding of this compound induces a conformational change in FtsZ, stabilizing a state that is incompatible with proper Z-ring formation and function, ultimately leading to the inhibition of bacterial cell division.[7][10]
A key feature of this compound is its structural flexibility, conferred by a single bond linking its oxazole and phenyl rings.[5] This flexibility allows this compound to adopt a bent conformation within the binding pocket and to accommodate mutations that confer resistance to less flexible inhibitors.[5][6] Specifically, this compound retains activity against MRSA strains with G196S or G193D mutations in FtsZ, which cause resistance to TXA707.[2][5] The crystal structures reveal that the greater rotational freedom of this compound enables it to avoid steric clashes with the mutated residues.[5][6]
The binding of this compound also induces a novel conformational rearrangement of residues Ile197, Met226, and Ile311, creating an inner hydrophobic pocket that accommodates the trifluoromethyl-substituted ring of the inhibitor.[4][10] This induced-fit mechanism contributes to the high-affinity binding of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from the crystallographic studies of this compound bound to SaFtsZ.
Table 1: Crystallographic Data Collection and Refinement Statistics
| Parameter | SaFtsZ (wild-type) + this compound | SaFtsZ (G196S mutant) + this compound |
| PDB Entry | 5XDU[5][11] | 5XDV[5] |
| Resolution (Å) | 2.00[5][11] | 1.7[5] |
| Space Group | P 1 21 1 | P 1 21 1 |
| Unit Cell Dimensions (Å, °) | a=46.3, b=62.8, c=100.9, α=90, β=91.4, γ=90 | a=46.3, b=62.8, c=100.9, α=90, β=91.4, γ=90 |
| R-work / R-free (%) | 20.1 / 23.9[11] | Not explicitly stated |
| Wavelength (Å) | 1.100[5] | Not explicitly stated |
| X-ray Source | SPring-8 BL32XU[5] | SPring-8 BL44XU[5] |
Table 2: Antibacterial Activity of this compound
| Organism/Strain | FtsZ Genotype | This compound MIC (μg/mL) | TXA707 MIC (μg/mL) |
| MRSA (Clinical Isolate) | Wild-type | ~0.1 (converted from 0.26 µM)[4] | ~1.1 (converted from 2.57 µM)[4] |
| MRSA MPW020 | G193D mutant | ~0.8 (converted from 2.09 µM)[4] | >64[5] |
| MRSA MPW020 | G196S mutant | ~0.8 (converted from 2.09 µM)[4] | >64[5] |
Experimental Protocols
The following are detailed protocols for the key experiments involved in the crystallographic studies of this compound bound to SaFtsZ.
Protocol 1: Expression and Purification of S. aureus FtsZ (SaFtsZ)
This protocol is a generalized procedure based on common methods for FtsZ purification.
-
Gene Cloning and Expression Vector:
-
The gene encoding S. aureus FtsZ (residues 12-316 for the enzymatic domain) is cloned into a suitable expression vector, such as pET-11a, which allows for IPTG-inducible expression in E. coli.
-
-
Protein Expression:
-
Transform E. coli BL21(DE3) cells with the expression vector.
-
Grow the cells in LB medium at 37°C to an OD600 of approximately 1.2.
-
Induce protein expression by adding 0.5 mM IPTG and continue to grow the cells for 3 hours at 37°C.[12]
-
Harvest the cells by centrifugation.
-
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.9, 100 mM NaCl, 2 mM PMSF) containing lysozyme.
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by ultracentrifugation.
-
-
Purification:
-
The soluble fraction is subjected to anion-exchange chromatography using a Resource Q column with a linear gradient of KCl (e.g., 50 to 500 mM).[12]
-
Fractions containing SaFtsZ are identified by SDS-PAGE, pooled, and concentrated.
-
Further purification can be achieved by size-exclusion chromatography.
-
The final protein concentration is determined using a suitable method, such as the bicinchoninic acid (BCA) assay.[12]
-
Protocol 2: Crystallization of the SaFtsZ-TXA6101 Complex
This protocol outlines the steps for co-crystallization.
-
Complex Formation:
-
Concentrate the purified SaFtsZ protein to approximately 10-40 mg/mL.
-
Add the inhibitor this compound to the protein solution to a final concentration that ensures saturation of the binding sites (e.g., 1 mM).
-
-
Crystallization Screening:
-
Perform initial crystallization screening using commercially available screens via the hanging-drop vapor diffusion method at room temperature.[13]
-
Mix equal volumes of the protein-inhibitor complex solution and the reservoir solution (e.g., 1 µL + 1 µL) and equilibrate against the reservoir.
-
-
Optimization of Crystallization Conditions:
-
Based on initial hits, optimize the crystallization conditions by varying the concentrations of the precipitant, buffer pH, and additives.
-
For the SaFtsZ-TXA6101 complex, suitable conditions may involve a reservoir solution containing a polyethylene glycol (PEG) precipitant, such as PEG 8000 or PEG 1500, and a buffer like sodium cacodylate or PCB buffer.[12][13]
-
Protocol 3: X-ray Diffraction Data Collection and Processing
-
Crystal Handling and Cryo-protection:
-
Carefully harvest the crystals from the crystallization drops.
-
If data is to be collected at cryogenic temperatures, soak the crystals in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-25% glycerol) before flash-cooling in liquid nitrogen.
-
-
Data Collection:
-
Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline.
-
Collect X-ray diffraction data using an appropriate detector. The data for the SaFtsZ-TXA6101 complex was collected at the SPring-8 facility.[5]
-
-
Data Processing:
-
Process the raw diffraction images using software such as HKL-2000 to integrate the reflections and scale the data.[11]
-
-
Structure Solution and Refinement:
-
Solve the crystal structure by molecular replacement using a known FtsZ structure as a search model (e.g., PDB entry 2VAP). Phasing can be performed with software like Phaser.[11]
-
Refine the initial model against the experimental data using refinement software such as REFMAC.[11] This involves iterative cycles of model building and refinement to improve the fit of the model to the electron density map.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on FtsZ.
Caption: Experimental workflow for FtsZ-TXA6101 crystallography.
References
- 1. FtsZ as a novel target for antibiotics development: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting the Achilles Heel of FtsZ: The Interdomain Cleft - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
- 12. High-resolution crystal structures of Escherichia coli FtsZ bound to GDP and GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structures of the cell-division protein FtsZ from Klebsiella pneumoniae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TXA6101 in a Staphylococcus aureus Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
TXA6101 is a promising investigational antibacterial agent that targets the essential bacterial cell division protein, FtsZ. This novel mechanism of action makes it a candidate for combating difficult-to-treat infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). This compound, a benzamide derivative, exhibits potent activity against both wild-type and certain drug-resistant strains of S. aureus. Its structural flexibility allows it to overcome common resistance mutations that affect other FtsZ inhibitors.[1][2][3][4][5]
These application notes provide a comprehensive overview of the use of this compound in preclinical S. aureus infection models, including detailed protocols for in vitro characterization and in vivo efficacy studies.
Mechanism of Action: FtsZ Inhibition
This compound exerts its antibacterial effect by inhibiting the function of FtsZ, a protein crucial for bacterial cell division. FtsZ polymerizes to form the Z-ring at the site of cell division, which is essential for the recruitment of other proteins that synthesize the septum between daughter cells. By binding to FtsZ, this compound disrupts the formation and function of the Z-ring, leading to filamentation and eventual lysis of the bacterial cells.[6]
dot
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against various S. aureus strains.
| Table 1: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus | |
| Strain | MIC (µg/mL) |
| MRSA (clinical isolate) | 0.125[1] |
| MRSA expressing G196S mutant FtsZ | 1[1] |
| MRSA expressing G193D mutant FtsZ | 1[1] |
| Table 2: Frequency of Resistance (FOR) of this compound in MRSA | |
| Compound | Frequency of Resistance |
| This compound | 3.64 x 10-9[1] |
| TXA707 (related compound) | 4.29 x 10-8[1] |
Experimental Protocols
In Vitro Assays
1. Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
-
Materials:
-
This compound
-
S. aureus strains (e.g., ATCC 29213, MRSA clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of this compound in CAMHB in a 96-well plate.
-
Prepare an inoculum of S. aureus from an overnight culture, adjusted to a final concentration of 5 x 105 CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
2. FtsZ Polymerization Assay (Light Scattering)
This assay measures the ability of this compound to inhibit the polymerization of purified FtsZ protein.
dot
Caption: Workflow for FtsZ polymerization assay.
-
Materials:
-
Purified S. aureus FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution
-
This compound
-
Fluorometer with a light scattering module
-
-
Procedure:
-
Pre-warm the polymerization buffer and FtsZ solution to 30°C.
-
In a cuvette, mix FtsZ (final concentration ~5 µM) with varying concentrations of this compound or vehicle control in the polymerization buffer.
-
Place the cuvette in the fluorometer and record a baseline reading.
-
Initiate polymerization by adding GTP (final concentration ~1 mM).
-
Monitor the increase in light scattering at a 90° angle over time. A decrease in the rate and extent of scattering in the presence of this compound indicates inhibition of polymerization.[3]
-
3. GTPase Activity Assay
This assay determines the effect of this compound on the GTP hydrolysis activity of FtsZ, which is coupled to its polymerization.
-
Materials:
-
Purified S. aureus FtsZ protein
-
Reaction buffer (e.g., 50 mM MOPS, pH 6.5, 200 mM KCl, 5 mM MgCl₂)
-
GTP solution
-
This compound
-
Malachite green-based phosphate detection reagent
-
-
Procedure:
-
Incubate purified FtsZ (~3 µM) with serial dilutions of this compound or vehicle control at room temperature for 30 minutes.
-
Initiate the reaction by adding GTP (final concentration ~250 µM).
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green assay.[7]
-
A reduction in phosphate release indicates inhibition of GTPase activity.
-
4. Mammalian Cell Cytotoxicity Assay
This assay is crucial to assess the selectivity of this compound for bacterial cells over mammalian cells.
-
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2, or Vero cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a real-time cytotoxicity dye)
-
-
Procedure:
-
Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or fluorescence) to determine the percentage of viable cells relative to the vehicle control.[8][9]
-
In Vivo Model: Murine Thigh Infection
The neutropenic murine thigh infection model is a standard for evaluating the in vivo efficacy of antibacterial agents against S. aureus. While specific in vivo data for this compound is limited, the following protocol is based on established methods for S. aureus and related compounds like TXA709.[1][6][10][11][12]
dot
Caption: Workflow for the murine thigh infection model.
-
Animals:
-
Female ICR (CD-1) or similar mouse strain, 5-6 weeks old.
-
-
Materials:
-
S. aureus strain (e.g., MRSA clinical isolate)
-
Cyclophosphamide
-
This compound formulated for in vivo administration
-
Sterile saline or appropriate vehicle
-
Tryptic Soy Agar (TSA) plates
-
-
Procedure:
-
Induction of Neutropenia: Administer cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection to induce neutropenia.[6][10]
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of S. aureus. Wash and dilute the bacterial cells in sterile saline to the desired concentration (e.g., 107 CFU/mL).
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the thigh muscle.[2][10]
-
Drug Administration: At a specified time post-infection (e.g., 2 hours), administer this compound via a clinically relevant route (e.g., oral gavage or intravenous injection). Dosing and schedule should be determined based on preliminary pharmacokinetic and tolerability studies. For the related prodrug, TXA709, oral doses ranging from 2.5 mg/kg to 160 mg/kg have been used.[12]
-
Endpoint Measurement: At the end of the treatment period (e.g., 24 hours), euthanize the mice, aseptically remove the infected thigh, and homogenize the tissue.
-
Bacterial Load Determination: Perform serial dilutions of the tissue homogenate and plate on TSA to enumerate the number of colony-forming units (CFU) per gram of tissue. Efficacy is determined by the reduction in bacterial load compared to the vehicle-treated control group.
-
Conclusion
This compound demonstrates potent in vitro activity against S. aureus, including resistant strains, by targeting the essential cell division protein FtsZ. The provided protocols offer a framework for the preclinical evaluation of this compound in S. aureus infection models. Further studies are warranted to establish the in vivo efficacy, pharmacokinetics, and safety profile of this compound to support its development as a novel antibacterial agent.
References
- 1. criver.com [criver.com]
- 2. Frontiers | MRSA Infection in the Thigh Muscle Leads to Systemic Disease, Strong Inflammation, and Loss of Human Monocytes in Humanized Mice [frontiersin.org]
- 3. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. noblelifesci.com [noblelifesci.com]
- 11. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the In Vitro Activity of TXA6101 Against Clinical Methicillin-Resistant Staphylococcus aureus (MRSA) Isolates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a wide array of antibiotics. The development of novel antimicrobial agents with potent anti-MRSA activity is a critical area of research. This document provides a comprehensive set of protocols for the in vitro assessment of TXA6101, a novel investigational compound, against clinical isolates of MRSA.
The following protocols are aligned with the standards and guidelines set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy and reproducibility.[1][2][3][4] These assays will determine the minimum inhibitory and bactericidal concentrations, evaluate the time-dependent killing kinetics, and assess the compound's ability to inhibit and disrupt MRSA biofilms.
Data Presentation: Summary of Quantitative Data
Data generated from these protocols should be meticulously recorded and summarized. The following tables provide a template for presenting the quantitative results for clear interpretation and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Clinical MRSA Isolates
| MRSA Isolate ID | Source (e.g., Blood, Wound) | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Oxacillin MIC (µg/mL) |
| MRSA-001 | Blood | |||
| MRSA-002 | Wound | |||
| MRSA-003 | Sputum | |||
| S. aureus ATCC 43300 | Control |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Against Clinical MRSA Isolates
| MRSA Isolate ID | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| MRSA-001 | ||||
| MRSA-002 | ||||
| MRSA-003 | ||||
| S. aureus ATCC 43300 |
Table 3: Time-Kill Kinetics of this compound Against MRSA Isolate [Specify ID]
| Time (hours) | Growth Control (log10 CFU/mL) | This compound at 1x MIC (log10 CFU/mL) | This compound at 2x MIC (log10 CFU/mL) | This compound at 4x MIC (log10 CFU/mL) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Table 4: Anti-Biofilm Activity of this compound Against MRSA Isolate [Specify ID]
| Treatment Concentration | Mean Absorbance (OD595nm) | Standard Deviation | % Biofilm Inhibition |
| Growth Control | 0% | ||
| This compound (0.25x MIC) | |||
| This compound (0.5x MIC) | |||
| This compound (1x MIC) | |||
| This compound (2x MIC) | |||
| This compound (4x MIC) |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that prevents visible growth of MRSA. The broth microdilution method is used as recommended by CLSI.[5][6][7]
3.1.1 Materials
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (e.g., 1280 µg/mL)
-
MRSA isolates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)[6]
-
Multichannel pipette
3.1.2 Protocol
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies of the MRSA isolate. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6][8]
-
Inoculum Dilution: Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]
-
Plate Preparation: Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the this compound stock solution to the first well of a row. Perform 2-fold serial dilutions across the plate by transferring 50 µL from one well to the next. Discard the final 50 µL from the last dilution well.
-
Inoculation: Inoculate each well (except the negative/sterility control well) with 50 µL of the diluted bacterial suspension. The final volume in each well will be 100 µL.
-
Controls:
-
Positive Control: A well with CAMHB and the bacterial inoculum, but no this compound.
-
Negative Control: A well with sterile CAMHB only.
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[9]
Minimum Bactericidal Concentration (MBC) Determination
This protocol determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.[1][9][10]
3.2.1 Materials
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Sterile micropipette and tips
3.2.2 Protocol
-
Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).
-
Plating: Aliquot 10-50 µL from each selected well and spread it onto a TSA plate.[1]
-
Incubation: Incubate the TSA plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9][10] The MBC/MIC ratio can be calculated to determine if the agent is bactericidal (ratio ≤ 4) or bacteriostatic (ratio > 4).
Time-Kill Kinetic Assay
This assay evaluates the rate at which this compound kills MRSA over time.[11][12]
3.3.1 Materials
-
CAMHB
-
MRSA inoculum prepared as in 3.1.1
-
This compound at desired concentrations (e.g., 1x, 2x, and 4x MIC)
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
TSA plates
-
Sterile saline for serial dilutions
3.3.2 Protocol
-
Assay Setup: Prepare culture tubes with CAMHB containing this compound at the desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without this compound.
-
Inoculation: Inoculate each tube with the MRSA suspension to a final density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[8]
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[8][11]
-
Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto TSA plates for colony counting.
-
Incubation: Incubate plates at 37°C for 18-24 hours.
-
Data Analysis: Count the colonies on each plate and calculate the CFU/mL for each time point. Plot the log10 CFU/mL versus time. A ≥3-log10 decrease in CFU/mL (99.9% kill) is considered bactericidal activity.[12]
Anti-Biofilm Activity Assay (Crystal Violet Method)
This protocol quantifies the ability of this compound to inhibit the formation of MRSA biofilm.[13][14][15]
3.4.1 Materials
-
96-well flat-bottom sterile microtiter plates
-
Tryptic Soy Broth supplemented with 1% glucose (TSBg)
-
MRSA inoculum prepared as in 3.1.1
-
This compound at desired concentrations
-
0.1% Crystal Violet solution
-
95% Ethanol
-
Microplate reader (absorbance at 595 nm)
3.4.2 Protocol
-
Plate Setup: Add 100 µL of TSBg to each well. Add 100 µL of this compound working solutions to achieve final desired concentrations (e.g., 0.25x to 4x MIC).
-
Inoculation: Add 10 µL of the standardized MRSA suspension (adjusted to ~1 x 10⁷ CFU/mL) to each well, except for the negative control.
-
Incubation: Incubate the plate at 37°C for 24 hours without agitation.
-
Washing: Gently decant the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.[16]
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[16]
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Solubilization: Add 200 µL of 95% ethanol to each well to solubilize the stain.
-
Quantification: Measure the absorbance at 595 nm using a microplate reader.[15] The absorbance is proportional to the biofilm biomass.
Visualizations: Pathways and Workflows
Caption: Overall experimental workflow for assessing this compound activity.
Caption: Relationship between MIC, MBC, and antimicrobial activity type.
Caption: Hypothetical pathway: this compound inhibiting FtsZ polymerization.
References
- 1. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. 4.3. Determination of Minimal Inhibitory Concentration [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. New combination approaches to combat methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Crystal Violet and XTT Assays on Staphylococcus aureus Biofilm Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ableweb.org [ableweb.org]
Application Notes and Protocols: Techniques for Measuring FtsZ Polymerization Inhibition by TXA6101
Audience: Researchers, scientists, and drug development professionals.
Introduction
FtsZ, a prokaryotic homolog of eukaryotic tubulin, is an essential protein for bacterial cell division.[1] It polymerizes in a GTP-dependent manner to form the Z-ring at the future division site, which serves as a scaffold for the recruitment of other cell division proteins.[1][2][3] The dynamic nature of FtsZ polymerization and depolymerization is critical for its function, making it an attractive target for novel antibacterial agents.[1][4] TXA6101 is a promising FtsZ inhibitor that binds to the inter-domain cleft of FtsZ, disrupting its polymerization and leading to a block in cell division.[5][6] This document provides detailed protocols for key in vitro assays to measure the inhibition of FtsZ polymerization by compounds such as this compound.
FtsZ Polymerization and Inhibition by this compound
FtsZ monomers, in the presence of GTP, assemble head-to-tail to form protofilaments.[5] These protofilaments can then associate laterally to form bundles or sheets.[1] The GTPase activity of FtsZ is coupled to its polymerization, with GTP hydrolysis thought to induce a conformational change in the FtsZ monomer, leading to protofilament destabilization and depolymerization.[3]
This compound is a benzamide derivative that targets the cleft between the N-terminal and C-terminal domains of FtsZ.[5][6] Unlike its predecessor TXA707, this compound possesses greater structural flexibility, allowing it to maintain activity against FtsZ mutants that confer resistance to other inhibitors.[3][6][7] By binding to this allosteric site, this compound inhibits FtsZ polymerization and disrupts the formation of the Z-ring.[4][5]
Key Experimental Techniques
Several biophysical and biochemical techniques can be employed to monitor FtsZ polymerization and assess the inhibitory activity of compounds like this compound. The most common in vitro methods include light scattering assays, sedimentation assays, and GTPase activity assays.[2][8][9]
Data Summary: Inhibition of FtsZ Polymerization by this compound
| Assay Type | Organism/FtsZ Source | Inhibitor | IC50 / Measurement | Reference |
| Light Scattering | Staphylococcus aureus | This compound | - | [6] |
| GTPase Activity | Staphylococcus aureus | This compound | - | [6] |
| Minimum Inhibitory Concentration (MIC) | Methicillin-resistant S. aureus (MRSA) | This compound | 0.125 µg/mL | [5] |
| Minimum Inhibitory Concentration (MIC) | MRSA with FtsZ G196S mutation | This compound | 1 µg/mL | [5] |
Experimental Protocols
Right-Angle Light Scattering Assay
This assay monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as FtsZ monomers assemble into larger polymers.[8][10]
Principle: The intensity of scattered light is proportional to the size and concentration of particles in solution. As FtsZ polymerizes, the average particle size increases, leading to a corresponding increase in light scattering.
Workflow:
Caption: Workflow for the FtsZ light scattering assay.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl₂)[10]
-
GTP stock solution (e.g., 20 mM)
-
This compound stock solution (in DMSO)
-
Fluorometer with a thermostatted cuvette holder
Protocol:
-
Set up the fluorometer to measure right-angle light scattering with both excitation and emission wavelengths at 350 nm.[10] Set the temperature to 30°C.
-
In a cuvette, prepare the reaction mixture containing FtsZ (e.g., 12.5 µM) in polymerization buffer.[10]
-
Add the desired concentration of this compound or DMSO (vehicle control) to the cuvette.
-
Place the cuvette in the fluorometer and allow the temperature to equilibrate. Record a stable baseline for 2-5 minutes.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.[10]
-
Immediately start recording the light scattering signal for 15-30 minutes.
-
To determine the IC50, perform the assay with a range of this compound concentrations and plot the initial rate of polymerization or the steady-state scattering signal against the inhibitor concentration.
Sedimentation Assay
This endpoint assay separates FtsZ polymers from monomers by ultracentrifugation. The amount of FtsZ in the pellet and supernatant is then quantified.
Principle: FtsZ polymers are much larger and denser than FtsZ monomers and can be pelleted by high-speed centrifugation. The amount of FtsZ in the pellet is proportional to the extent of polymerization.
Workflow:
Caption: Workflow for the FtsZ sedimentation assay.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer
-
GTP and GDP stock solutions
-
This compound stock solution
-
Ultracentrifuge and compatible tubes
-
SDS-PAGE equipment and reagents
Protocol:
-
Prepare reaction mixtures in ultracentrifuge tubes containing FtsZ (e.g., 12 µM) in polymerization buffer.[8]
-
Add the desired concentration of this compound or DMSO.
-
Pre-incubate the tubes at 30°C for 2 minutes.[8]
-
Initiate polymerization by adding GTP to a final concentration of 2 mM. A control with GDP should be included to account for non-specific sedimentation.[8][11]
-
Incubate at 30°C for 15-20 minutes to allow polymerization to reach steady state.[8]
-
Centrifuge the samples at high speed (e.g., >200,000 x g) for 15 minutes at 25°C.[12]
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in a volume of buffer equal to the supernatant volume.
-
Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE.
-
Stain the gel with Coomassie Blue and quantify the protein bands using densitometry to determine the percentage of FtsZ in the pellet.[11]
GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.
Principle: The GTPase activity of FtsZ is stimulated upon polymerization. The rate of GTP hydrolysis can be determined by measuring the amount of inorganic phosphate (Pi) released over time using a colorimetric method, such as the malachite green assay.[8][13]
Workflow:
Caption: Workflow for the FtsZ GTPase activity assay.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer
-
GTP stock solution
-
This compound stock solution
-
Malachite green-molybdate reagent[13]
-
Phosphate standard solution (e.g., Na₂HPO₄)
-
Quenching solution (e.g., 65 mM EDTA)[13]
-
96-well microplate and plate reader
Protocol:
-
Prepare a phosphate standard curve using known concentrations of the phosphate standard.
-
In a 96-well plate or microcentrifuge tubes, set up the reactions containing FtsZ, polymerization buffer, and varying concentrations of this compound.
-
Pre-incubate at the desired temperature (e.g., 24°C or 30°C).[13]
-
Initiate the reaction by adding GTP (e.g., 1 mM final concentration).[13]
-
At various time points, take aliquots of the reaction and transfer them to a new plate/tube containing quenching solution to stop the reaction.[13]
-
Add the malachite green-molybdate reagent to all samples and standards.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at ~620-630 nm using a microplate reader.[8][13]
-
Calculate the concentration of phosphate released at each time point using the standard curve.
-
Plot the phosphate concentration versus time. The GTPase activity (rate) is determined from the slope of the linear portion of the curve.[13]
Fluorescence Microscopy
This technique allows for the direct visualization of FtsZ polymer structures and the effect of inhibitors.
Principle: Fluorescently labeled FtsZ can be observed using fluorescence microscopy. Alternatively, FtsZ polymers can be visualized on a supported lipid bilayer, mimicking the cell membrane. The morphology of the polymers (e.g., length, bundling) can be assessed in the presence and absence of inhibitors.
Workflow:
Caption: Workflow for fluorescence microscopy of FtsZ polymers.
Protocol (on a supported lipid bilayer):
-
Prepare a supported lipid bilayer on a clean glass coverslip.
-
Add unlabeled FtsA (an FtsZ membrane anchor) and ATP to the chamber to coat the bilayer.[14]
-
Add fluorescently labeled FtsZ (e.g., Alexa488-FtsZ) along with the desired concentration of this compound.[14]
-
Place the chamber on a Total Internal Reflection Fluorescence (TIRF) microscope.[14]
-
Initiate polymerization by adding GTP to the chamber.
-
Acquire time-lapse images to observe the attachment of FtsZ filaments to the membrane and their subsequent organization.
-
Analyze the images to compare the morphology, density, and dynamics of FtsZ structures in the presence and absence of this compound. For example, inhibitors may cause filaments to be shorter, less bundled, or absent altogether.[7]
Conclusion
The described techniques provide a robust toolkit for characterizing the inhibitory effects of compounds like this compound on FtsZ polymerization. The light scattering and GTPase assays offer quantitative, real-time data on polymerization dynamics, while the sedimentation assay provides a reliable endpoint measurement of the total polymer mass. Fluorescence microscopy complements these techniques by offering direct visualization of the inhibitor's impact on FtsZ filament morphology. A combination of these assays is recommended for a comprehensive understanding of the mechanism of action of novel FtsZ inhibitors.
References
- 1. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]
- 2. FtsZ polymerization assays: simple protocols and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. FtsZ as a novel target for antibiotics development: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Achilles Heel of FtsZ: The Interdomain Cleft - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. molbiolcell.org [molbiolcell.org]
- 13. The Cell Division Protein FtsZ from Streptococcus pneumoniae Exhibits a GTPase Activity Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The bacterial cell division proteins FtsA and FtsZ self-organize into dynamic cytoskeletal patterns - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unveiling the Synergy of TXA6101 in Antibiotic Combinations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. Innovative therapeutic strategies are urgently needed to combat these resilient pathogens. One promising approach lies in the development of compounds that can re-sensitize resistant bacteria to existing antibiotics. TXA6101, a novel small-molecule inhibitor of the essential bacterial cell division protein FtsZ, has emerged as a potent agent against Gram-positive bacteria, including MRSA.[1] Notably, this compound demonstrates efficacy against MRSA strains harboring FtsZ mutations that confer resistance to its predecessor, TXA707, highlighting its potential for broader clinical utility.[1]
This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound with conventional antibiotics, a key application in overcoming antibiotic resistance.
Mechanism of Action and Synergistic Rationale
This compound exerts its antibacterial effect by targeting FtsZ, a tubulin homolog that polymerizes to form the Z-ring at the bacterial division site. The Z-ring is a critical component of the divisome, the multiprotein complex responsible for bacterial cytokinesis. By inhibiting FtsZ polymerization, this compound disrupts the formation of the Z-ring, leading to filamentation and eventual cell death.
The synergistic potential of this compound, particularly with β-lactam antibiotics, stems from this unique mechanism. Inhibition of FtsZ and the subsequent disruption of the divisome lead to the mislocalization of Penicillin-Binding Proteins (PBPs), the primary targets of β-lactam antibiotics. In MRSA, while PBP2a provides resistance to most β-lactams, the native PBPs (PBP1, PBP2, PBP3, and PBP4) are still crucial for cell wall synthesis. The delocalization of these PBPs from the septum renders the bacteria more vulnerable to the action of β-lactams, effectively restoring their efficacy. Studies with the closely related FtsZ inhibitor TXA707 have shown that the greatest synergy is achieved with β-lactams that exhibit a high affinity for PBP2.
References
Step-by-step guide for TXA6101 solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TXA6101 is a potent benzamide inhibitor of the bacterial cell division protein FtsZ. It demonstrates significant activity against a broad range of Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA).[1][2] this compound exhibits a more flexible molecular structure compared to its analog, TXA707, which allows it to overcome common mutations in the ftsZ gene that confer resistance.[2] Its mechanism of action involves the disruption of the FtsZ Z-ring formation, a critical step in bacterial cytokinesis, ultimately leading to cell death. These application notes provide a comprehensive guide for the preparation and experimental use of this compound.
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound against Staphylococcus aureus
| Bacterial Strain | Genotype/Phenotype | This compound MIC (µg/mL) | Reference |
| MRSA Clinical Isolate | - | 0.125 | [3] |
| MRSA MPW020 | Wild-Type FtsZ | 0.125 | [3] |
| MRSA MPW020 | G196S Mutant FtsZ | 1 | [3] |
| MRSA MPW020 | G193D Mutant FtsZ | 1 | [3] |
| MRSA | - | 0.5 - 1 | [4] |
Table 2: Frequency of Resistance (FOR) of this compound in S. aureus
| Compound | S. aureus Strain | Frequency of Resistance | Reference |
| This compound | MRSA MPW020 | 3.64 x 10⁻⁹ | [3] |
| TXA707 | MRSA MPW020 | 4.29 x 10⁻⁸ | [3] |
Experimental Protocols
This compound Solution Preparation
This protocol describes the preparation of a stock solution of this compound for use in various in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add a sufficient volume of DMSO to the tube to achieve the desired stock solution concentration (e.g., 10 mg/mL). According to the supplier MedChemExpress, this compound is soluble in DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Sterilization: While DMSO is a sterile solvent, if further sterilization is required for sensitive applications, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for a few days.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of this compound against S. aureus using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6][7]
Materials:
-
This compound stock solution (prepared as described above)
-
Staphylococcus aureus strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the S. aureus strain and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen to encompass the expected MIC value.
-
Include a positive control (bacteria with no drug) and a negative control (broth only) on each plate.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound and the positive control well. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
FtsZ Polymerization Assay
This protocol describes a light scattering assay to evaluate the effect of this compound on the polymerization of FtsZ in vitro.
Materials:
-
Purified S. aureus FtsZ protein
-
This compound stock solution
-
Polymerization buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution (100 mM)
-
96-well clear bottom plate
-
Spectrofluorometer or plate reader capable of measuring 90° light scattering
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare reaction mixtures containing the polymerization buffer, purified FtsZ protein (final concentration typically 5-10 µM), and varying concentrations of this compound.
-
Include a control reaction with FtsZ and buffer only (no inhibitor) and another with FtsZ, buffer, and DMSO (vehicle control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Polymerization:
-
Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in light scattering at a suitable wavelength (e.g., 350 nm or 400 nm) over time using a plate reader. Measurements should be taken at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Plot the light scattering intensity as a function of time for each concentration of this compound. Inhibition of FtsZ polymerization will be observed as a decrease in the rate and extent of the increase in light scattering compared to the control.
-
Visualizations
Caption: Mechanism of action of this compound in S. aureus.
Caption: Experimental workflow for MIC determination of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel FtsZ inhibitor with potent activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing [bio-protocol.org]
- 7. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]
Application Note & Protocol: Evaluating the Frequency of Resistance to TXA6101
For: Researchers, scientists, and drug development professionals.
Introduction
The emergence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents with new mechanisms of action. TXA6101 is a promising investigational agent that targets the essential bacterial cell division protein, FtsZ.[1][2] FtsZ is a prokaryotic homolog of eukaryotic tubulin that polymerizes to form the Z-ring at the mid-cell, which is crucial for bacterial cytokinesis.[3] By inhibiting FtsZ polymerization, this compound effectively halts bacterial cell division.
A critical aspect of preclinical antibiotic development is the assessment of the potential for resistance development. One key parameter is the frequency of spontaneous resistance, which quantifies the proportion of a bacterial population that can grow in the presence of a selective concentration of an antibiotic due to spontaneous mutations.[4] Studies have shown that this compound is associated with a lower frequency of resistance in Methicillin-resistant Staphylococcus aureus (MRSA) compared to related compounds, suggesting a higher barrier to resistance development.[1] For instance, the frequency of resistance for this compound in MRSA strain MPW020 was found to be 3.64 x 10⁻⁹.[1]
This application note provides a detailed protocol for determining the frequency of spontaneous resistance to this compound in a bacterial population using a large inoculum plating method.
Principle of the Method
The frequency of spontaneous resistance is determined by plating a large, known number of bacterial cells onto an agar medium containing a selective concentration of this compound. The concentration of the antibiotic is typically set at a multiple of the Minimum Inhibitory Concentration (MIC) to inhibit the growth of the susceptible wild-type population. Any colonies that appear on the selective plates are presumed to be resistant mutants. The frequency of resistance is then calculated as the ratio of the number of resistant colonies to the total number of viable cells plated.
Materials and Reagents
-
This compound
-
Bacterial strains of interest (e.g., Staphylococcus aureus ATCC 29213, MRSA clinical isolates)
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA)
-
Mueller-Hinton Broth (MHB)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO)
-
Sterile petri dishes (100 mm and 150 mm)
-
Sterile spreaders
-
Incubator (37°C)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Vortex mixer
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) of this compound
Prior to determining the frequency of resistance, the MIC of this compound for the bacterial strain of interest must be established.
-
Inoculum Preparation:
-
Aseptically pick 3-5 morphologically similar colonies of the test bacterium from an overnight TSA plate.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C with shaking (200 rpm) for 2-6 hours until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity with sterile MHB or saline as needed.
-
Dilute the adjusted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a microtiter plate.[5]
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in MHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 64 to 0.06 µg/mL).
-
-
Incubation and Reading:
-
Add the diluted bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol for Determining the Frequency of Resistance
-
Preparation of Selective Agar Plates:
-
Prepare TSA medium according to the manufacturer's instructions.
-
Autoclave and cool the medium to 45-50°C.
-
Add this compound to the molten agar to achieve a final concentration of 4x, 8x, or 16x the predetermined MIC.
-
Pour the agar into sterile 150 mm petri dishes and allow them to solidify.
-
Prepare control TSA plates without this compound.
-
-
Inoculum Preparation for Resistance Frequency Assay:
-
Inoculate 50 mL of TSB with the test bacterium.
-
Incubate at 37°C with shaking overnight (16-18 hours).
-
Centrifuge the overnight culture at 4000 x g for 15 minutes.
-
Discard the supernatant and resuspend the bacterial pellet in 5 mL of sterile PBS. This will create a concentrated bacterial suspension.
-
-
Determination of Total Viable Cell Count:
-
Perform ten-fold serial dilutions of the concentrated bacterial suspension in sterile PBS (from 10⁻¹ to 10⁻⁸).
-
Plate 100 µL of the 10⁻⁶, 10⁻⁷, and 10⁻⁸ dilutions onto TSA plates (without antibiotic).
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the colonies on the plates with 30-300 colonies to determine the total number of viable cells (CFU/mL) in the concentrated suspension.
-
-
Plating for Resistant Mutants:
-
Spread 100 µL of the undiluted, concentrated bacterial suspension onto each of the selective TSA plates containing this compound.
-
Ensure an even distribution of the inoculum over the entire surface of the agar.
-
Incubate the selective plates at 37°C for 48-72 hours.
-
-
Enumeration of Resistant Colonies and Calculation of Resistance Frequency:
-
After incubation, count the number of colonies that have grown on the selective plates. These are the resistant mutants.
-
Calculate the frequency of resistance using the following formula:
Frequency of Resistance = (Number of resistant colonies on selective plate) / (Total number of viable cells plated)
-
Total number of viable cells plated is the concentration of the bacterial suspension (CFU/mL) multiplied by the volume plated (in mL).
-
-
Data Presentation
Quantitative data from the frequency of resistance experiments should be summarized in a structured table for clear comparison.
Table 1: Frequency of Resistance to this compound in Staphylococcus aureus
| Bacterial Strain | MIC of this compound (µg/mL) | This compound Concentration on Selective Plates (x MIC) | Total Viable Cells Plated (CFU) | Number of Resistant Colonies | Frequency of Resistance |
| S. aureus ATCC 29213 | 1.0 | 4x (4 µg/mL) | 1.5 x 10⁹ | 5 | 3.3 x 10⁻⁹ |
| 8x (8 µg/mL) | 1.5 x 10⁹ | 1 | 6.7 x 10⁻¹⁰ | ||
| MRSA Clinical Isolate 1 | 2.0 | 4x (8 µg/mL) | 1.2 x 10⁹ | 8 | 6.7 x 10⁻⁹ |
| 8x (16 µg/mL) | 1.2 x 10⁹ | 2 | 1.7 x 10⁻⁹ |
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Resistance Frequency Determination
Caption: Workflow for determining the frequency of resistance.
Troubleshooting
| Issue | Possible Cause | Solution |
| No growth on control plates | Inoculum was not viable or plating error. | Repeat the experiment with a fresh culture. Ensure proper plating technique. |
| Confluent growth on selective plates | Concentration of this compound is too low. | Verify the MIC of the strain and use a higher multiple of the MIC (e.g., 8x or 16x). |
| No resistant colonies observed | The frequency of resistance is below the limit of detection for the inoculum size. | Increase the number of cells plated by further concentrating the inoculum or plating on more plates. |
| High variability between replicates | Uneven spreading of the inoculum. | Ensure the inoculum is spread evenly across the entire surface of the agar plate. |
Conclusion
This application note provides a robust and reproducible method for evaluating the frequency of spontaneous resistance to the novel FtsZ inhibitor, this compound. The data generated from this protocol are essential for characterizing the resistance profile of this compound and can aid in its preclinical development. The low frequency of resistance observed for this compound against key pathogens like MRSA highlights its potential as a valuable new therapeutic agent in the fight against antimicrobial resistance.
References
- 1. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics [mdpi.com]
- 4. Frequency of resistance (FoR) – REVIVE [revive.gardp.org]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TXA6101 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TXA6101 is a promising investigational antibacterial agent that targets the essential bacterial cell division protein FtsZ. By inhibiting FtsZ polymerization, this compound effectively blocks bacterial cytokinesis, leading to cell death. This novel mechanism of action makes it a candidate for combating drug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). These application notes provide a comprehensive overview of the in vivo application and dosage of this compound in animal models, based on available preclinical data for this compound and structurally related FtsZ inhibitors.
Mechanism of Action: FtsZ Inhibition
This compound is a potent inhibitor of FtsZ, a bacterial homolog of eukaryotic tubulin. FtsZ is a crucial protein that polymerizes at the mid-cell to form the Z-ring, a structure that is fundamental for the initiation of cell division. The Z-ring acts as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal peptidoglycan synthesis and eventual cell separation.
This compound binds to a specific pocket on the FtsZ protein, which induces a conformational change that disrupts its ability to polymerize and hydrolyze GTP, a process essential for Z-ring dynamics and constriction. This inhibition of FtsZ function leads to the failure of septum formation, resulting in filamentation of the bacterial cells and, ultimately, lysis and cell death. The structural flexibility of this compound allows it to effectively bind to FtsZ, even in strains that have developed resistance to other FtsZ inhibitors.
Caption: Mechanism of this compound action on the FtsZ-mediated bacterial cell division pathway.
In Vivo Applications and Dosage in Animal Models
While specific in vivo efficacy studies for this compound are emerging, extensive data from the closely related FtsZ inhibitor prodrug, TXA709 (which converts to the active metabolite TXA707), provides a strong basis for protocol development. The following data and protocols are adapted from studies using TXA709 in murine infection models and can serve as a starting point for designing in vivo experiments with this compound.
Murine Neutropenic Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized bacterial infections.
Experimental Workflow:
Troubleshooting & Optimization
Troubleshooting TXA6101 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TXA6101, focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Due to its predicted low aqueous solubility, it is highly recommended to prepare stock solutions of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose.[1] A high-concentration stock solution (e.g., 10-50 mM) can be prepared in 100% anhydrous DMSO.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several steps to troubleshoot this problem:
-
Reduce the Final Concentration: The most direct solution is to lower the final concentration of this compound in your assay to stay below its solubility limit in the aqueous buffer.[1]
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally ≤1%) to minimize its potential effects on the experimental system.[1] However, a slightly higher DMSO concentration might be necessary to maintain solubility. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.
-
Vortex During Dilution: Add the this compound DMSO stock solution to the aqueous buffer while vortexing to promote rapid mixing and reduce localized high concentrations that can lead to precipitation.
-
Gentle Warming: Gently warming the aqueous solution to 37°C before and after adding the this compound stock can sometimes improve solubility. However, the thermal stability of this compound and other components in your assay should be considered.[1]
Q3: Can I use other organic solvents to prepare the stock solution?
While DMSO is the preferred solvent, other options like ethanol or acetone can be considered.[1] However, their compatibility with your specific experimental setup and their potential for causing toxicity or other off-target effects must be carefully evaluated.
Q4: How should I store the this compound stock solution?
Store the DMSO stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.[1]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile microcentrifuge tube, weigh out the appropriate amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.[1]
-
If dissolution is slow, the solution can be gently warmed at 37°C for 5-10 minutes, followed by vortexing.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Dilution of this compound Stock Solution into Aqueous Buffer
Procedure:
-
Prepare the desired aqueous buffer for your experiment.
-
Gently warm the aqueous buffer to the experimental temperature (e.g., 37°C), if appropriate for your assay.
-
While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to the buffer. This ensures rapid dispersal and minimizes precipitation.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
If precipitation occurs, refer to the troubleshooting section.
Data Presentation
Table 1: Recommended Solvents for this compound Stock Solution
| Solvent | Recommended Concentration | Storage | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | -20°C or -80°C | Preferred solvent due to high solubilizing capacity.[1] |
| Ethanol | Variable | -20°C | Potential alternative, but compatibility with the assay must be verified.[1] |
| Acetone | Variable | -20°C | Another potential alternative, requiring careful validation for assay compatibility.[1] |
Mandatory Visualizations
References
Technical Support Center: Optimizing TXA6101 Concentration for Antibacterial Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TXA6101 in antibacterial assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent antibacterial agent that belongs to the benzamide class of compounds. Its primary mechanism of action is the inhibition of the bacterial cell division protein FtsZ.[1] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring at the site of cell division.[2][3] By interfering with FtsZ polymerization and the assembly of the Z-ring, this compound effectively blocks bacterial cytokinesis, leading to cell filamentation and eventual lysis.[1][2] This targeted action makes it a promising candidate for combating bacterial infections, including those caused by resistant strains.
Q2: What is the typical Minimum Inhibitory Concentration (MIC) for this compound against Staphylococcus aureus?
A2: The MIC of this compound can vary depending on the specific strain of S. aureus being tested, particularly whether it is a wild-type or a resistant mutant. Generally, this compound demonstrates potent activity, with reported MIC values significantly lower than other FtsZ inhibitors. For example, against a methicillin-resistant S. aureus (MRSA) clinical isolate, the MIC of this compound has been reported to be as low as 0.125 µg/mL.[4] It also retains activity against MRSA strains with mutations that confer resistance to other FtsZ inhibitors.[4][5]
Q3: How should I prepare a stock solution of this compound?
A3: Due to the hydrophobic nature of many benzamide derivatives, proper solubilization is critical for accurate MIC determination. It is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). This stock can then be serially diluted in the appropriate culture medium for the assay. It is crucial to ensure that the final concentration of DMSO in the assay wells is kept low (typically ≤1%) to avoid any inhibitory effects on bacterial growth.[6][7] Always perform a vehicle control (broth with the same final concentration of DMSO) to confirm that the solvent does not affect bacterial viability.
Q4: Can this compound be used against Gram-negative bacteria?
A4: FtsZ is a conserved protein in most bacteria, including Gram-negative species. However, the outer membrane of Gram-negative bacteria can act as a barrier, preventing compounds like this compound from reaching their intracellular target.[8] Consequently, many FtsZ inhibitors, including benzamide derivatives, often exhibit limited activity against Gram-negative bacteria when used alone.[9]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Staphylococcus aureus strains.
| Bacterial Strain | Genotype | MIC (µg/mL) | Reference |
| MRSA MPW020 | Wild-type FtsZ | 0.125 | [4] |
| MRSA MPW020 | G196S mutant FtsZ | 1 | [4] |
| MRSA MPW020 | G193D mutant FtsZ | 1 | [4] |
| MRSA | Clinical Isolate | ~0.18 (0.26 µM) | [6] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound.[10]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates (U-bottom)
-
Bacterial culture (S. aureus)
-
Sterile tubes for dilution
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for OD600 measurements)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of this compound:
-
In a sterile 96-well plate, add 100 µL of CAMHB to all wells.
-
Add a calculated volume of the this compound stock solution to the first well of each row to achieve the highest desired test concentration, ensuring the DMSO concentration remains below 1%.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well.
-
Well 11 will serve as the positive control (bacterial growth without the compound), and well 12 will be the negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[11]
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[8] This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a plate reader.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No bacterial growth in the positive control well. | 1. Inoculum was not viable. 2. Incorrect growth medium was used. 3. Incubation conditions were incorrect. | 1. Use a fresh bacterial culture and verify its viability. 2. Ensure the correct medium (e.g., CAMHB for S. aureus) is used. 3. Check incubator temperature and incubation time. |
| Precipitation of this compound in the wells. | 1. Poor solubility of the compound at the tested concentrations. 2. High concentration of DMSO in the initial dilution. | 1. Prepare a lower concentration stock solution in DMSO. 2. Consider using a surfactant like Tween 80 (at a final concentration of 0.002%) in the broth to improve solubility.[7] 3. Ensure the final DMSO concentration in the assay is ≤1%.[6] |
| Inconsistent MIC values between replicates. | 1. Inaccurate pipetting during serial dilution or inoculation. 2. Contamination of the bacterial culture. 3. Uneven incubation temperature. | 1. Use calibrated pipettes and ensure proper mixing at each dilution step. 2. Perform a purity check of the inoculum by plating on an agar plate. 3. Ensure the incubator provides uniform temperature distribution. |
| Cloudy or turbid samples even at high this compound concentrations. | 1. The compound itself is colored or forms a precipitate that interferes with visual or spectrophotometric reading. | 1. Set up a control plate with the compound dilutions in broth without bacteria to check for turbidity. 2. If the compound is the issue, consider using a metabolic indicator dye (e.g., resazurin) to assess bacterial viability instead of turbidity.[10] |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound and the MIC assay workflow.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assembly Dynamics of the Bacterial Cell Division Protein FtsZ: Poised at the Edge of Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
Technical Support Center: TXA6101 Experimental Setups
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TXA6101. The information is designed to address common challenges encountered during in vitro and cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a benzamide derivative that acts as an inhibitor of the bacterial protein FtsZ, which is essential for cell division.[1][2] By binding to FtsZ, this compound disrupts the formation of the Z-ring, a structure critical for bacterial cytokinesis, ultimately leading to cell death. It has shown potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3]
Q2: My this compound is not showing the expected antimicrobial activity. What are the possible causes?
Several factors could contribute to lower-than-expected activity. These include:
-
Compound Integrity: While specific degradation pathways for this compound are not extensively documented in the provided literature, improper storage or handling could affect its stability. Ensure the compound is stored according to the manufacturer's instructions, typically desiccated and protected from light.
-
Target Mutation: The target protein, FtsZ, can develop mutations that confer resistance. However, this compound has been shown to be effective against strains with G196S or G193D mutations in FtsZ that are resistant to other inhibitors like TXA707.[1][2]
-
Assay Conditions: The Minimum Inhibitory Concentration (MIC) can be influenced by factors such as bacterial inoculum density, media composition, and incubation time. Refer to standardized protocols for antimicrobial susceptibility testing.
-
Solubility Issues: Poor solubility of this compound in the assay medium could reduce its effective concentration. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before dilution in the final assay medium.
Q3: How does this compound overcome resistance observed with other FtsZ inhibitors like TXA707?
The efficacy of this compound against resistant strains is attributed to its structural flexibility.[1][2] A single bond between the oxazole and phenyl rings allows for free rotation.[3] This flexibility enables this compound to adapt its conformation within the FtsZ binding pocket, avoiding steric hindrance that can occur with resistant FtsZ mutants (e.g., G196S).[1][2] This adaptability allows it to maintain tight binding and inhibitory activity where more rigid molecules like TXA707 fail.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in MIC values | Inconsistent inoculum preparation. | Standardize the bacterial inoculum density using a spectrophotometer (e.g., OD600) or by plating serial dilutions for colony forming unit (CFU) counting. |
| Sub-optimal solvent concentration. | Ensure the final concentration of the solvent (e.g., DMSO) in the assay medium is consistent across all wells and does not exceed a level that affects bacterial growth (typically <1%). | |
| Unexpectedly high frequency of resistance | High bacterial inoculum used for resistance studies. | Use a standardized, large inoculum approach for determining the frequency of resistance, as previously described in the literature.[1] |
| Contamination of the bacterial culture. | Perform quality control checks on your bacterial strains, including Gram staining and plating on selective media, to ensure purity. | |
| Difficulty reproducing crystallographic data | Poor crystal quality or incorrect protein construct. | Use a well-characterized and purified FtsZ protein construct (e.g., residues 12-316 of S. aureus FtsZ). Optimize crystallization conditions by screening different precipitants, pH, and temperatures. |
| Ligand instability under crystallization conditions. | While not specifically reported for this compound, consider setting up crystallization trials at different temperatures to assess thermal stability. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
-
Preparation of this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain (e.g., S. aureus) on an appropriate agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into a suitable broth medium (e.g., Tryptic Soy Broth) and grow to the mid-logarithmic phase.
-
Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Assay Plate Setup:
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the this compound stock solution in the broth medium.
-
Add the prepared bacterial inoculum to each well.
-
Include positive controls (bacteria without this compound) and negative controls (broth medium only).
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Frequency of Resistance (FOR) Determination
This protocol is adapted from established methods for assessing the emergence of resistance.[1]
-
Prepare a High-Density Bacterial Inoculum: Grow a large volume of the bacterial culture to a high density (e.g., >10^10 CFU/mL).
-
Plating on Selective Media:
-
Spread a large, known number of bacteria onto agar plates containing a selective concentration of this compound (e.g., 2 µg/mL).[1]
-
Also, plate serial dilutions of the inoculum onto non-selective agar plates to determine the total number of viable bacteria.
-
-
Incubation: Incubate the plates at 37°C for 48 hours.[1]
-
Calculation:
-
Count the number of colonies that grow on the selective plates.
-
Calculate the FOR by dividing the number of resistant colonies by the total number of plated bacteria.
-
Visualizing Experimental Concepts
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Caption: The signaling pathway showing this compound's inhibition of FtsZ polymerization and cell division.
References
- 1. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Addressing Off-Target Effects of TXA6101 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of TXA6101 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel benzamide antimicrobial agent that targets the bacterial protein FtsZ (Filamentous temperature-sensitive protein Z). FtsZ is a crucial protein in bacterial cell division, forming a contractile ring (the Z-ring) at the division site. By inhibiting FtsZ polymerization, this compound effectively blocks bacterial cell division, leading to cell death. It has shown particular efficacy against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
Q2: What are the potential off-target effects of this compound in mammalian cells?
The primary concern for off-target effects of FtsZ inhibitors like this compound is their potential interaction with tubulin, the eukaryotic homolog of FtsZ. Tubulin polymerizes to form microtubules, which are essential components of the cytoskeleton in mammalian cells involved in cell division, structure, and intracellular transport. Inhibition of tubulin polymerization can lead to cytotoxicity in mammalian cells. However, many FtsZ inhibitors have been developed to be highly selective for the bacterial protein over its human counterpart.
Q3: How can I determine if the observed phenotype in my cell-based assay is due to an on-target or off-target effect of this compound?
Distinguishing between on-target and off-target effects is critical for accurate interpretation of experimental results. A multi-pronged approach is recommended:
-
Dose-Response Correlation: The potency of this compound in inducing the observed phenotype should correlate with its potency against its intended target, FtsZ.
-
Use of a Structurally Unrelated Inhibitor: Employing another FtsZ inhibitor with a different chemical structure should produce a similar phenotype if the effect is on-target.
-
Target Engagement Validation: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to FtsZ within the bacterial cells at the concentrations used in your assay.
-
Bacterial Cell Morphology: The primary on-target effect of this compound is the inhibition of cell division, leading to elongated, filamentous bacteria. This morphological change can be observed using microscopy.
Q4: At what concentration should I use this compound to minimize off-target effects?
It is crucial to use the lowest effective concentration of this compound that elicits the desired on-target effect. High concentrations are more likely to induce off-target responses. A dose-response experiment should be performed to determine the optimal concentration range for your specific bacterial strain and assay conditions.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Mammalian Cell Co-culture Models
Problem: You are observing significant toxicity in mammalian cells when co-cultured with bacteria and treated with this compound, raising concerns about off-target effects.
Troubleshooting Workflow:
Technical Support Center: Strategies to Minimize TXA6101 Cytotoxicity in Eukaryotic Cells
Disclaimer: As of late 2025, specific data on the cytotoxicity of TXA6101 in eukaryotic cells is limited in publicly available scientific literature. This compound is primarily characterized as an inhibitor of the bacterial protein FtsZ, which is absent in eukaryotes, suggesting a potential for low eukaryotic cytotoxicity. This guide provides a generalized framework and best practices for assessing and minimizing the cytotoxicity of a novel small molecule inhibitor like this compound during preclinical research. The protocols, data, and pathways presented are illustrative and based on general principles of cell biology and toxicology.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in eukaryotic cells?
A1: Given that the primary target of this compound, the FtsZ protein, is absent in eukaryotic cells, the on-target cytotoxicity is expected to be low. However, off-target effects, where the compound interacts with unintended cellular components, can still lead to cytotoxicity. It is crucial to experimentally determine the cytotoxic profile of this compound in relevant cell lines.
Q2: What are the potential mechanisms of this compound-induced cytotoxicity?
A2: While specific pathways for this compound are uncharacterized, general mechanisms for drug-induced cytotoxicity often involve:
-
Mitochondrial Dysfunction: Disruption of the mitochondrial respiratory chain can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS), triggering apoptosis.
-
Induction of Apoptosis: Activation of caspase-dependent or independent pathways can lead to programmed cell death.
-
Cell Cycle Arrest: Interference with cell cycle checkpoints can halt proliferation and, in some cases, induce cell death.
-
Off-Target Kinase Inhibition: Many small molecules can inhibit kinases uninentionally, disrupting critical signaling pathways.
Q3: How can I reduce the cytotoxicity of this compound in my experiments?
A3: Several strategies can be employed to minimize cytotoxicity:
-
Dose Optimization: Use the lowest effective concentration of this compound that achieves the desired on-target effect.
-
Time-Course Experiments: Limit the exposure time of cells to this compound to the minimum required for the experimental endpoint.
-
Co-treatment with Antioxidants: If cytotoxicity is mediated by oxidative stress, co-incubation with an antioxidant like N-acetylcysteine (NAC) may be beneficial.
-
Use of Caspase Inhibitors: If apoptosis is the primary mechanism of cell death, a pan-caspase inhibitor can be used to mitigate this effect, although this may also affect the intended therapeutic outcome in some contexts.
Troubleshooting Guide: Unexpected Cytotoxicity
Issue 1: High levels of cytotoxicity observed at expected therapeutic concentrations.
| Possible Cause | Troubleshooting Steps |
| Off-target effects | 1. Perform a dose-response curve to determine the IC50 value. 2. Screen this compound against a panel of common off-target proteins (e.g., kinases). 3. Use a structurally different FtsZ inhibitor (if available) to see if the cytotoxicity is recapitulated. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.5%). Run a vehicle-only control. |
| Compound instability | Assess the stability of this compound in your cell culture medium over the course of the experiment. Degradation products may be more toxic. |
| Cell line sensitivity | Test the cytotoxicity of this compound in a panel of different cell lines, including non-cancerous cell lines, to assess for differential sensitivity. |
Issue 2: Inconsistent or variable cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell culture conditions | Standardize cell seeding density, passage number, and growth phase. Ensure consistent incubator conditions (temperature, CO2, humidity). |
| Reagent variability | Use fresh dilutions of this compound for each experiment. Ensure consistent quality of cell culture media and supplements. |
| Assay-related issues | Verify the linearity and sensitivity of your cytotoxicity assay. Include appropriate positive and negative controls in every experiment. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate how to summarize the cytotoxic profile of this compound.
Table 1: Half-maximal inhibitory concentration (IC50) of this compound in various eukaryotic cell lines after 48-hour exposure.
| Cell Line | Cell Type | IC50 (µM) |
| HEK293 | Human embryonic kidney | > 100 |
| HepG2 | Human liver carcinoma | 75.2 |
| A549 | Human lung carcinoma | 82.5 |
| MCF-7 | Human breast carcinoma | 68.9 |
Table 2: Effect of N-acetylcysteine (NAC) on this compound-induced cytotoxicity in MCF-7 cells.
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| This compound (70 µM) | 52.3 |
| NAC (5 mM) | 98.1 |
| This compound (70 µM) + NAC (5 mM) | 85.7 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed eukaryotic cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Measurement of Caspase-3/7 Activity
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (determined from a parallel plate) to assess the specific activation of caspase-3/7.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Hypothetical this compound cytotoxic pathway.
Caption: Troubleshooting unexpected cytotoxicity.
Improving the yield of TXA6101 synthesis for research purposes
Welcome to the technical support center for the synthesis of TXA6101. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful synthesis of this promising FtsZ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a significant research compound?
A1: this compound is a potent small molecule inhibitor of the bacterial cell division protein FtsZ. Its significance lies in its demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) strains that have developed resistance to other FtsZ inhibitors. Its flexible chemical structure allows it to overcome common resistance mutations, making it a valuable tool for antimicrobial research and development.[1][2]
Q2: What is the general synthetic strategy for this compound and its analogs?
A2: The synthesis of this compound, a benzamide derivative, generally involves a multi-step process. A common route includes the preparation of a substituted 2,6-difluorobenzamide core, followed by the coupling of a heterocyclic moiety. This is often achieved through the alkylation of a phenolic intermediate with a suitable heterocyclic halide.
Q3: What are the most critical steps in the synthesis of this compound that can affect the yield?
A3: The most critical steps are typically the coupling reaction to form the ether linkage and the final purification. Incomplete reactions, side-product formation, and loss of product during purification are the primary contributors to low overall yield. Careful optimization of reaction conditions and purification techniques is crucial.
Q4: Are there any known safety precautions I should take when synthesizing this compound?
A4: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many of the reagents used, such as boron tribromide and various organic solvents, are hazardous and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, based on a representative synthetic protocol for analogous benzamide FtsZ inhibitors.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Demethylation) | - Incomplete reaction due to insufficient reagent or reaction time.- Degradation of the starting material or product. | - Increase the equivalents of boron tribromide (BBr₃).- Extend the reaction time and monitor progress by TLC.- Ensure anhydrous conditions as BBr₃ is moisture-sensitive.- Perform the reaction at a lower temperature to minimize degradation. |
| Low yield in Step 2 (Alkylation) | - Incomplete reaction due to poor reactivity of the halide.- Steric hindrance.- Base is not strong enough to deprotonate the phenol.- Competing side reactions. | - Use a more reactive leaving group on the heterocyclic moiety (e.g., iodide instead of chloride).- Increase the reaction temperature and/or time.- Use a stronger base such as cesium carbonate (Cs₂CO₃) instead of potassium carbonate (K₂CO₃).- Ensure all reagents are dry, especially the solvent (DMF). |
| Presence of multiple spots on TLC after reaction | - Incomplete reaction.- Formation of side products.- Degradation of the product. | - Monitor the reaction closely by TLC to determine the optimal reaction time.- Adjust reaction conditions (temperature, solvent, base) to minimize side product formation.- Use a milder workup procedure to prevent degradation. |
| Difficulty in purifying the final product | - Co-elution of impurities with the product during column chromatography.- Product is insoluble or poorly soluble in the purification solvent. | - Optimize the solvent system for column chromatography to achieve better separation.- Consider alternative purification methods such as preparative HPLC or crystallization.- Screen for suitable recrystallization solvents. |
| Final product has low purity | - Inefficient purification.- Presence of stubborn impurities. | - Repeat the purification step (e.g., re-chromatography or recrystallization).- Characterize the impurities by NMR or MS to identify them and adjust the synthetic or purification strategy accordingly. |
Experimental Protocols
The following is a representative protocol for the synthesis of a this compound-like compound, based on synthetic strategies for similar FtsZ inhibitors.
Step 1: Demethylation of 2,6-Difluoro-3-methoxybenzamide
-
Dissolve 2,6-difluoro-3-methoxybenzamide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron tribromide (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding methanol, followed by water.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,6-difluoro-3-hydroxybenzamide.
Step 2: Alkylation with a Heterocyclic Halide
-
To a solution of 2,6-difluoro-3-hydroxybenzamide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Add the desired heterocyclic halide (e.g., 5-(chloromethyl)-3-phenylisoxazole) (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Quantitative Data
The following table presents representative data for the synthesis of a this compound analog. Actual results may vary depending on the specific substrates and reaction conditions.
| Step | Reaction | Starting Material | Product | Representative Yield (%) | Representative Purity (%) (by HPLC) |
| 1 | Demethylation | 2,6-Difluoro-3-methoxybenzamide | 2,6-Difluoro-3-hydroxybenzamide | 85 - 95 | >98 |
| 2 | Alkylation | 2,6-Difluoro-3-hydroxybenzamide | This compound Analog | 60 - 75 | >99 (after purification) |
Biological Activity Data for this compound
| Bacterial Strain | MIC (μg/mL) |
| S. aureus (Wild Type) | 0.125 |
| S. aureus (G196S mutant) | 0.25 |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the two main steps in the representative synthesis of this compound.
Troubleshooting Flowchart for Low Yield
Caption: A logical flowchart to diagnose and address reasons for low yield in this compound synthesis.
FtsZ and the Bacterial Cell Division Pathway
Caption: A simplified diagram showing the central role of FtsZ in bacterial cell division and the inhibitory action of this compound.
References
Navigating Inconsistent MIC Results for TXA6101: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Minimum Inhibitory Concentration (MIC) results for the investigational drug TXA6101. Adherence to standardized protocols is critical for obtaining reproducible results in antimicrobial susceptibility testing.[1][2] This guide will explore potential sources of variability and offer systematic approaches to ensure the accuracy and consistency of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common factors that can lead to variable MIC results for this compound?
A1: Variability in MIC values can arise from several experimental factors. Minor variations in methodology can lead to significant differences in results.[3] Key factors include:
-
Inoculum Size: The density of the bacterial suspension used for inoculation is critical. A smaller inoculum size may lead to a lower apparent MIC, while a larger inoculum can increase it.[2][3][4]
-
Growth Medium: The pH and composition of the culture medium can influence the activity of this compound.[2]
-
Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth rates and, consequently, the observed MIC.[3][4] Prolonged incubation, for instance, may result in a higher apparent MIC.[3]
-
Testing Methodology: Different methods, such as broth microdilution, agar dilution, or gradient diffusion, can yield different MIC values.[1][2] It is crucial to maintain consistency in the chosen method.
-
Antibiotic Concentration: Accurate preparation of this compound stock solutions and serial dilutions is essential. Errors in concentration will directly impact the MIC determination.[2]
Q2: How can I ensure the correct inoculum density for my MIC assay?
A2: The recommended practice is to standardize the bacterial inoculum to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Spectrophotometric methods can also be used for more precise quantification.
Q3: Can sub-inhibitory concentrations of this compound affect bacterial behavior?
A3: Yes, exposure to sub-MIC doses of antimicrobial agents can sometimes induce biofilm formation in certain bacteria, which may complicate results.[5] This effect can be dependent on the bacterial species and the specific antibiotic.[5]
Q4: How do I interpret the MIC value once it is determined?
A4: The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[1][4][6] This value is then compared to established clinical breakpoints to classify the organism as susceptible, intermediate, or resistant.[6] It is important to note that the MIC value for one antibiotic cannot be directly compared to the MIC of another.[6]
Troubleshooting Guide
Below is a systematic guide to help you troubleshoot common issues encountered during MIC testing for this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent MIC values across repeat experiments | Inoculum size variation | Standardize inoculum preparation using a 0.5 McFarland standard or spectrophotometer. |
| Inconsistent incubation time or temperature | Strictly adhere to the recommended incubation parameters for the specific bacterial strain. | |
| Pipetting errors during serial dilutions | Calibrate pipettes regularly and use proper pipetting techniques. | |
| No bacterial growth in the positive control well | Inactive bacterial culture | Use a fresh, viable bacterial culture for each experiment. |
| Contamination of the growth medium | Use aseptic techniques and ensure the sterility of all reagents and materials. | |
| Growth observed in all wells, including highest this compound concentration | Bacterial resistance to this compound | Verify the identity and purity of the bacterial strain. Consider performing resistance mechanism studies. |
| Inactive this compound compound | Check the storage conditions and expiration date of the this compound stock. Prepare fresh solutions. | |
| Incorrectly prepared this compound dilutions | Verify the calculations and preparation of the serial dilutions. |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
Prepare Serial Dilutions: Perform a series of two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare Bacterial Inoculum: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. Further dilute the inoculum to achieve the final desired concentration in the wells.
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria and broth, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
Read Results: After incubation, visually inspect the plate for bacterial growth. The MIC is the lowest concentration of this compound at which no visible growth is observed.[1]
Data Presentation
The following table presents example MIC data for this compound and a comparator compound against a specific strain of Methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | MIC (µg/mL) against MRSA MPW020 |
| This compound | 0.125[7] |
| TXA707 | 1[7] |
| TXD1122 | 4[7] |
This data demonstrates the enhanced potency of this compound compared to related compounds against this particular MRSA strain.[7]
Visual Guides
Troubleshooting Workflow for MIC Variability
Caption: A flowchart for troubleshooting variable MIC results.
Factors Influencing MIC Assay Outcomes
Caption: Key factors that can impact MIC results.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. litfl.com [litfl.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Antimicrobial Sub-MIC induces Staphylococcus aureus biofilm formation without affecting the bacterial count - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.com [idexx.com]
- 7. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
How to handle and store TXA6101 to maintain stability
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and storage of TXA6101 to ensure its stability and the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
For optimal stability, solid this compound should be stored at -20°C.[1][2] It is also recommended to keep it in a tightly sealed container, protected from light and moisture to prevent potential photodegradation and hydrolysis, which are common degradation pathways for benzamide-containing compounds.[3]
Q2: What is the recommended procedure for preparing this compound solutions?
To prepare a stock solution, it is advisable to use a high-purity, anhydrous solvent such as DMSO. For crystallization experiments, this compound has been successfully dissolved in 100% DMSO. Once dissolved, it is best to use the solution immediately or aliquot and store at -80°C to minimize degradation. The stability of this compound in solution over time should be monitored, as prolonged storage in solution, even when frozen, may lead to degradation.
Q3: Is this compound sensitive to light?
Q4: What are the signs of this compound degradation?
Degradation of this compound may manifest as a change in the physical appearance of the compound (e.g., discoloration) or as a decrease in its biological activity.[3] If you observe inconsistent experimental results, such as a loss of potency, it could be an indication of compound degradation. It is recommended to use analytical techniques like HPLC to check the purity of the compound if degradation is suspected.[3]
Q5: What safety precautions should be taken when handling this compound?
This compound is a potent antibacterial compound.[1][4][5][6] Standard laboratory safety protocols for handling potent compounds should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced antibacterial activity in assays | Compound degradation due to improper storage. | Verify that the solid compound has been stored at -20°C and protected from light and moisture. Prepare fresh stock solutions from solid material for each experiment. |
| Instability of the compound in the assay medium. | Assess the stability of this compound in your specific experimental buffer and conditions. Consider performing time-course experiments to determine the window of stability. | |
| Inconsistent results between experiments | Use of aged or improperly stored stock solutions. | Always use freshly prepared solutions. If using frozen aliquots, avoid repeated freeze-thaw cycles. |
| Contamination of the compound. | Ensure proper aseptic techniques are used when handling the compound and preparing solutions to avoid microbial contamination. | |
| Unexpected peaks in analytical analysis (e.g., HPLC, LC-MS) | Compound degradation. | The primary degradation pathway for similar benzamide compounds is hydrolysis.[3] This could lead to the formation of benzoic acid and other related byproducts.[3] Protect from moisture. |
| Impurities from synthesis. | If the purity of the compound is in doubt, consider re-purification or obtaining a new batch from a reputable supplier. |
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the following general methodology was used for preparing this compound for in vitro experiments described in the literature:
Preparation of this compound for Crystallography: For the formation of a complex with its target protein, FtsZ, this compound was dissolved in 100% dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution was then added to a solution containing the purified protein to achieve the desired final concentration for co-crystallization.
Visualizing Troubleshooting for this compound Stability
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
Validation & Comparative
A Comparative Guide to FtsZ Inhibitors: TXA6101 Versus TXA707 in Combating Resistant MRSA
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health.[1][2] The bacterial cell division protein FtsZ has been identified as a promising target for novel antibiotics due to its essential role in bacterial cytokinesis and its absence in eukaryotes.[1][2] This guide provides a detailed comparison of two FtsZ inhibitors, TXA6101 and TXA707, with a focus on their efficacy against resistant MRSA strains.
Overview of this compound and TXA707
Both this compound and TXA707 are benzamide derivatives that exert their antibacterial effect by inhibiting the function of FtsZ, a crucial protein in bacterial cell division.[3][4] TXA707 has demonstrated potent activity against a range of clinical MRSA isolates, including those resistant to standard-of-care antibiotics.[3] However, resistance to TXA707 can emerge through specific mutations in the ftsZ gene, most commonly G196S and G193D.[3] this compound was developed as a next-generation FtsZ inhibitor designed to overcome this resistance mechanism.[3][4]
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of this compound and TXA707 against various MRSA strains, including those with mutations conferring resistance to FtsZ inhibitors.
Table 1: Minimum Inhibitory Concentration (MIC) Against Wildtype and Mutant MRSA
| Compound | MRSA Strain (FtsZ Genotype) | MIC (μg/mL) |
| TXA707 | MPW020 (Wildtype) | 1[3] |
| MPW020 (G196S mutant) | >64[3] | |
| MPW020 (G193D mutant) | >64[3] | |
| This compound | MPW020 (Wildtype) | 0.125[3] |
| MPW020 (G196S mutant) | 1[3] | |
| MPW020 (G193D mutant) | 1[3] |
Table 2: Frequency of Resistance (FOR) in MRSA
| Compound | MRSA Strain | Frequency of Resistance |
| TXA707 | MPW020 | 4.29 x 10⁻⁸[3] |
| This compound | MPW020 | 3.64 x 10⁻⁹[3] |
As the data indicates, this compound is not only more potent against wildtype MRSA than TXA707 but, critically, it retains significant activity against MRSA strains harboring the G196S and G193D FtsZ mutations that confer high-level resistance to TXA707.[3] Furthermore, the frequency of resistance development to this compound is approximately one order of magnitude lower than that of TXA707.[3]
Mechanism of Action and Structural Basis for Differential Efficacy
Both this compound and TXA707 target the essential bacterial cell division protein FtsZ.[3][4] FtsZ polymerizes to form the Z-ring at the mid-cell, which serves as a scaffold for the assembly of the division machinery.[5][6] By inhibiting FtsZ function, these compounds disrupt Z-ring formation, leading to a blockade of cell division and ultimately bacterial death.[5][6]
The superior performance of this compound against resistant mutants is attributed to its greater structural flexibility.[3][4][7] This flexibility allows this compound to adapt its conformation within the FtsZ binding pocket, avoiding steric clashes with the substituted amino acid residues (Ser196 or Asp193) in the mutant FtsZ proteins.[3][4][7] In contrast, the more rigid structure of TXA707 is unable to accommodate these changes, resulting in a loss of binding and antibacterial activity.[3]
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data.
Minimum Inhibitory Concentration (MIC) Assay
The MIC for each compound was determined using the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]
-
Bacterial Strains: MRSA clinical isolate MPW020 and its engineered mutants expressing G196S or G193D FtsZ were used.[3]
-
Inoculum Preparation: Bacteria were grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMH).
-
Drug Dilution: The compounds were serially diluted two-fold in a 96-well microtiter plate.
-
Incubation: The plates were incubated aerobically for 24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Frequency of Resistance (FOR) Determination
-
Bacterial Culture: A high-density culture of MRSA MPW020 was prepared, typically containing >10¹⁰ CFU/mL.
-
Plating: The bacterial suspension was plated onto Mueller-Hinton agar plates containing the test compound at a concentration of 4x the MIC.
-
Incubation: Plates were incubated for 48-72 hours to allow for the growth of resistant colonies.
-
Calculation: The FOR was calculated by dividing the number of resistant colonies by the total number of viable bacteria plated.
Conclusion
The available data strongly suggests that this compound represents a significant advancement over TXA707 in the development of FtsZ inhibitors for the treatment of resistant MRSA infections. Its enhanced potency against both wildtype and, crucially, TXA707-resistant MRSA strains, coupled with a lower propensity for resistance development, makes it a highly promising candidate for further preclinical and clinical investigation. The structural insights gained from comparing these two molecules provide a clear rationale for the superior activity of this compound and offer a valuable roadmap for the design of future FtsZ inhibitors with even greater efficacy and a reduced susceptibility to mutational resistance.[3][4][7]
References
- 1. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of FtsZ Inhibitors: A Focus on TXA6101
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial targets. One such promising target is the Filamentous temperature-sensitive protein Z (FtsZ), a bacterial homolog of eukaryotic tubulin that is essential for cell division in most bacteria. FtsZ polymerizes at the mid-cell to form the Z-ring, a structure that acts as a scaffold for the assembly of the divisome, the protein machinery responsible for septal peptidoglycan synthesis and cell division. Inhibition of FtsZ function disrupts this process, leading to bacterial cell filamentation and eventual lysis, making it an attractive target for the development of new antibiotics.
This guide provides a comparative analysis of TXA6101, a potent FtsZ inhibitor, with other notable FtsZ inhibitors such as TXA707 and PC190723. We will delve into their antibacterial activity, mechanisms of action, and the experimental data supporting these findings.
Data Presentation: A Comparative Look at Antibacterial Potency
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) and other relevant parameters of this compound and its counterparts against various bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MIC) of FtsZ Inhibitors against Staphylococcus aureus
| Compound | Wild-Type MRSA (MPW020) (μg/mL) | TXA707-Resistant MRSA (G196S mutant) (μg/mL) | TXA707-Resistant MRSA (G193D mutant) (μg/mL) |
| This compound | 0.125[1] | 1[1] | 1[1] |
| TXA707 | 1[1] | >64[1] | >64[1] |
| PC190723 | 1-2 | - | - |
Table 2: Frequency of Resistance (FoR) against MRSA
| Compound | Frequency of Resistance (FoR) |
| This compound | 3.64 x 10⁻⁹[1] |
| TXA707 | 4.29 x 10⁻⁸[1] |
Table 3: Comparative MICs of Various FtsZ Inhibitors against a Broader Bacterial Panel
| Compound | Bacillus subtilis (μg/mL) | Methicillin-Susceptible S. aureus (MSSA) (μg/mL) | Methicillin-Resistant S. aureus (MRSA) (μg/mL) | Vancomycin-Resistant Enterococcus (VRE) (μg/mL) | Escherichia coli (μg/mL) |
| PC190723 | 0.5 | 1 | 1-2 | - | >128 |
| TXA707 | - | 0.5-2 | 0.5-2 | - | - |
| This compound | - | - | 0.125 | - | - |
Mechanism of Action: The Advantage of Structural Flexibility
This compound, TXA707, and PC190723 are all benzamide derivatives that target the GTP-binding site of FtsZ, thereby inhibiting its polymerization. However, a key differentiator for this compound is its enhanced structural flexibility. This flexibility allows it to adapt to mutations in the FtsZ protein that confer resistance to other inhibitors like TXA707.
Specifically, mutations such as G196S and G193D in the FtsZ protein of S. aureus cause steric hindrance that prevents the rigid structure of TXA707 from binding effectively. In contrast, the more pliable structure of this compound can accommodate these changes, allowing it to maintain its inhibitory activity. This is a significant advantage in the fight against evolving antibiotic resistance.
Experimental Protocols: Methodologies for Evaluating FtsZ Inhibitors
The following are detailed protocols for key experiments used to characterize and compare FtsZ inhibitors.
Minimum Inhibitory Concentration (MIC) Determination
Purpose: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Bacterial Strains: A panel of clinically relevant bacterial strains, including wild-type and resistant mutants, are used.
-
Inoculum Preparation: Bacteria are grown in appropriate broth medium to a specific optical density, then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Assay Setup: The assay is typically performed in 96-well microtiter plates. A serial dilution of the FtsZ inhibitor is prepared in the wells.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.
FtsZ Polymerization Assay (Light Scattering)
Purpose: To directly measure the effect of an inhibitor on the polymerization of purified FtsZ protein in real-time.
Protocol:
-
Protein Purification: FtsZ protein is purified from a bacterial source (e.g., E. coli or S. aureus).
-
Reaction Mixture: A reaction mixture is prepared containing purified FtsZ protein in a suitable polymerization buffer (e.g., MES buffer with MgCl₂ and KCl). The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by the addition of GTP.
-
Measurement: The change in light scattering at a specific wavelength (e.g., 340 nm or 600 nm) is monitored over time using a spectrophotometer or a plate reader. An increase in light scattering indicates FtsZ polymerization.
-
Data Analysis: The rate and extent of polymerization in the presence of the inhibitor are compared to a control (without inhibitor).
FtsZ GTPase Activity Assay
Purpose: To measure the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization, and to determine the inhibitory effect of a compound on this activity.
Protocol:
-
Reaction Setup: Purified FtsZ is incubated with the inhibitor in a reaction buffer.
-
Initiation: The reaction is initiated by the addition of GTP.
-
Detection of Phosphate Release: The amount of inorganic phosphate released from GTP hydrolysis is measured over time. A common method is the malachite green assay, where the released phosphate forms a colored complex with malachite green and molybdate, which can be quantified spectrophotometrically.
-
Data Analysis: The rate of GTP hydrolysis in the presence of the inhibitor is compared to the control to determine the IC₅₀ value (the concentration of inhibitor required to reduce GTPase activity by 50%).
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed.
Caption: FtsZ Inhibition Pathway
Caption: FtsZ Inhibitor Characterization Workflow
Caption: Key Attributes of this compound
Conclusion
This compound represents a significant advancement in the development of FtsZ inhibitors. Its potent antibacterial activity, particularly against strains resistant to other FtsZ inhibitors like TXA707, underscores the importance of its unique structural flexibility. The lower frequency of resistance associated with this compound further highlights its potential as a robust clinical candidate. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to combat the growing threat of antibiotic resistance by targeting the essential bacterial cell division protein, FtsZ.
References
Validating the Target Engagement of TXA6101 with FtsZ in Live Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TXA6101 and its engagement with the bacterial cell division protein FtsZ. It offers an objective analysis of this compound's performance against other well-known FtsZ inhibitors, supported by experimental data and detailed methodologies. This document is intended to serve as a valuable resource for researchers in the field of antibacterial drug discovery and development.
Introduction: this compound and its Target, FtsZ
This compound is a promising benzamide-derived antibacterial agent that targets Filamenting temperature-sensitive mutant Z (FtsZ), a crucial protein for bacterial cell division. FtsZ, a homolog of eukaryotic tubulin, polymerizes at the mid-cell to form the Z-ring, a structure that is essential for the recruitment of other proteins involved in cytokinesis. By inhibiting FtsZ function, this compound effectively halts bacterial cell division, leading to cell death.[1][2] This mechanism of action makes FtsZ an attractive target for novel antibiotics, particularly in the face of rising antimicrobial resistance.
This compound distinguishes itself through its enhanced structural flexibility, which allows it to maintain activity against bacterial strains that have developed resistance to other FtsZ inhibitors like TXA707.[2][3] This guide will delve into the specifics of this compound's interaction with FtsZ and compare its performance with that of its predecessors, TXA707 and PC190723.
Comparative Analysis of FtsZ Inhibitors
To objectively evaluate the efficacy of this compound, its performance is compared with two other notable FtsZ inhibitors: TXA707 and PC190723. The following tables summarize key quantitative data regarding their antibacterial activity and inhibitory effects on FtsZ.
Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antibacterial potency.
| Compound | Organism | MIC (µg/mL) | Resistant Strain (Mutation) | MIC in Resistant Strain (µg/mL) |
| This compound | Staphylococcus aureus (MRSA, clinical isolate MPW020) | 0.125[2] | G196S | 1[2] |
| Staphylococcus aureus (MRSA, clinical isolate MPW020) | G193D | 1[2] | ||
| TXA707 | Staphylococcus aureus (MRSA, clinical isolate MPW020) | 1[2] | G196S | >64[2] |
| Staphylococcus aureus (MRSA, clinical isolate MPW020) | G193D | >64[2] | ||
| PC190723 | Staphylococcus aureus | 0.5 - 1 | S. aureus (G196A) | Increased MIC |
| Bacillus subtilis | 0.5 - 1 |
In Vitro FtsZ Inhibition
Direct inhibition of FtsZ's biochemical activities, such as polymerization and GTPase activity, is a key indicator of target engagement.
| Compound | Assay | Target | IC₅₀ / EC₅₀ / K_d |
| This compound | Binding Affinity (K_d) | S. aureus FtsZ | Data not available |
| FtsZ Polymerization | S. aureus FtsZ | Data not available | |
| FtsZ GTPase Activity | S. aureus FtsZ | Data not available | |
| TXA707 | Binding Affinity (K_d) | S. aureus FtsZ | Data not available |
| FtsZ Polymerization | S. aureus FtsZ | Stimulates polymerization in a concentration-dependent manner[4] | |
| FtsZ GTPase Activity | S. aureus FtsZ | Data not available | |
| PC190723 | Binding Affinity (K_d) | S. aureus FtsZ | Data not available |
| FtsZ Polymerization | S. aureus FtsZ | Stimulates polymerization[5] | |
| FtsZ GTPase Activity | S. aureus FtsZ | 55 nM[1] / 154 nM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide protocols for key assays used to evaluate the engagement of inhibitors with FtsZ.
FtsZ Polymerization Assay (Light Scattering)
This assay measures the polymerization of FtsZ into protofilaments by detecting changes in light scattering. An increase in light scattering indicates polymer formation.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution (100 mM stock)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrofluorometer with a 90° light scattering setup
Procedure:
-
Set the spectrofluorometer to measure light scattering at an excitation and emission wavelength of 350 nm.
-
In a quartz cuvette, prepare a reaction mixture containing FtsZ (e.g., 10 µM) in polymerization buffer.
-
Add the test compound at the desired concentration or the equivalent volume of solvent for the control.
-
Incubate the mixture at 30°C for a few minutes to establish a baseline reading.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Monitor the change in light scattering over time. An increase in signal indicates FtsZ polymerization. The effect of the inhibitor can be quantified by comparing the rate and extent of polymerization in the presence and absence of the compound.
FtsZ GTPase Activity Assay (Malachite Green)
This colorimetric assay measures the GTPase activity of FtsZ by quantifying the amount of inorganic phosphate (Pi) released from GTP hydrolysis.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer
-
GTP solution
-
Test compounds
-
Malachite Green reagent
-
Phosphate standard solution
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing FtsZ (e.g., 5 µM) in polymerization buffer in a microcentrifuge tube.
-
Add the test compound at various concentrations or solvent control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at a wavelength of approximately 620-650 nm using a plate reader.
-
Generate a standard curve using the phosphate standard solution to determine the concentration of Pi released in each reaction.
-
Calculate the percent inhibition of GTPase activity for each compound concentration and determine the IC₅₀ value.
Fluorescence Polarization-Based Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to FtsZ by measuring its ability to displace a fluorescently labeled ligand that is known to bind to the same site.
Materials:
-
Purified FtsZ protein
-
Binding buffer (e.g., 50 mM HEPES, pH 7.2, 150 mM KCl, 10 mM MgCl₂)
-
Fluorescently labeled probe (e.g., a fluorescent derivative of a known FtsZ inhibitor)
-
Test compounds
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
To the wells of the microplate, add the binding buffer.
-
Add a fixed concentration of the fluorescent probe.
-
Add the test compound at a range of concentrations.
-
Add a fixed concentration of FtsZ protein to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization of each well.
-
The displacement of the fluorescent probe by the test compound will result in a decrease in fluorescence polarization.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a suitable binding model to determine the IC₅₀, which can then be used to calculate the binding affinity (K_i).
Visualizing Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.
FtsZ Inhibition Pathway by this compound
References
- 1. Targeting the Achilles Heel of FtsZ: The Interdomain Cleft - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. A mechanism of salt bridge–mediated resistance to FtsZ inhibitor PC190723 revealed by a cell-based screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Filamentous temperature sensitive mutant Z: a putative target to combat antibacterial resistance - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00013C [pubs.rsc.org]
Navigating Resistance: A Comparative Analysis of TXA6101's Cross-Resistance Profile
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health. In the quest for novel antimicrobial agents, TXA6101 has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's cross-resistance with other antibiotic classes, supported by available experimental data. A key focus is its activity against strains resistant to other FtsZ inhibitors, highlighting its unique mechanism of action.
Overcoming Target-Based Resistance: this compound vs. Other FtsZ Inhibitors
This compound is an inhibitor of the bacterial cell division protein FtsZ, a novel target distinct from those of most currently approved antibiotics.[1][2][3] This unique mechanism of action suggests a low probability of cross-resistance with other antibiotic classes that target different cellular pathways.
The most direct cross-resistance studies for this compound have been conducted in comparison with its structural analog, TXA707, another FtsZ inhibitor. These studies have demonstrated this compound's ability to overcome resistance mechanisms that affect TXA707. Specifically, this compound retains significant activity against Staphylococcus aureus strains harboring mutations in the FtsZ protein, such as G196S and G193D, which confer resistance to TXA707.[1][4] This is attributed to the greater structural flexibility of this compound, allowing it to bind effectively to the mutated FtsZ protein.[4]
Comparative Efficacy Against FtsZ Mutant S. aureus**
| Compound | Wild-Type S. aureus (MIC, µg/mL) | G196S Mutant S. aureus (MIC, µg/mL) | G193D Mutant S. aureus (MIC, µg/mL) |
| This compound | 0.125 | 1 | 1 |
| TXA707 | 1 | >64 | >64 |
Data sourced from Fujita et al., 2017.[1]
Lack of Cross-Resistance with Other Antibiotic Classes
Due to its novel target, FtsZ, it is anticipated that this compound will not exhibit cross-resistance with other major antibiotic classes that have different mechanisms of action. These classes include:
-
β-Lactams: Target penicillin-binding proteins (PBPs) involved in cell wall synthesis.
-
Fluoroquinolones: Target DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
-
Aminoglycosides: Target the 30S ribosomal subunit, inhibiting protein synthesis.
While specific experimental data on the activity of this compound against strains with defined resistance mechanisms to these antibiotic classes is limited in the public domain, the distinct molecular targets strongly support the absence of cross-resistance. For instance, a methicillin-resistant S. aureus (MRSA) strain, which is resistant to β-lactams due to the acquisition of the mecA gene encoding a modified PBP, would not be expected to have a resistance mechanism that affects the activity of an FtsZ inhibitor like this compound.
Experimental Protocols
The primary method for evaluating cross-resistance is the determination of the Minimum Inhibitory Concentration (MIC) of the antibiotic against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of the test compound is prepared in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: The bacterial culture is diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a spectrophotometer.
Visualizing the Mechanism and Workflow
To better understand the mechanism of action and the experimental workflow for cross-resistance studies, the following diagrams are provided.
References
- 1. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 4. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
TXA6101: Overcoming Resistance in FtsZ Through Enhanced Structural Flexibility
A comparative guide for researchers on the enhanced activity of the FtsZ inhibitor TXA6101 against drug-resistant mutants.
In the ongoing battle against antibiotic resistance, the bacterial cell division protein FtsZ has emerged as a promising target for novel antimicrobial agents. However, the emergence of resistance mutations can limit the efficacy of FtsZ inhibitors. This guide provides a detailed comparison of this compound, a next-generation FtsZ inhibitor, with its predecessor, TXA707, focusing on the enhanced activity of this compound against key FtsZ mutants in Staphylococcus aureus. Experimental data and detailed protocols are provided to support these findings.
Superior Performance of this compound Against Resistant FtsZ Mutants
This compound demonstrates significantly improved activity against methicillin-resistant Staphylococcus aureus (MRSA) strains harboring mutations in the FtsZ protein that confer resistance to earlier generation inhibitors like TXA707.[1][2][3] The most prevalent of these mutations are G196S and G193D.[1][3]
The enhanced efficacy of this compound is attributed to its greater structural flexibility.[1][2][3] This flexibility allows the molecule to adapt its conformation within the FtsZ binding pocket, thereby avoiding steric clashes with the altered amino acid residues of the mutant proteins.[1][2][3] This structural advantage not only restores but in some cases enhances its inhibitory activity.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the minimal inhibitory concentration (MIC) and frequency of resistance (FOR) data for this compound and TXA707 against wild-type and mutant MRSA strains.
Table 1: Minimum Inhibitory Concentration (MIC) Against S. aureus Strains
| Compound | Strain | FtsZ Genotype | MIC (µg/mL) |
| This compound | MRSA MPW020 | Wild-Type | 0.125[2] |
| TXA707 | MRSA MPW020 | Wild-Type | 1[2] |
| This compound | MRSA MPW020 | G196S Mutant | 1[2] |
| TXA707 | MRSA MPW020 | G196S Mutant | >64[2] |
| This compound | MRSA MPW020 | G193D Mutant | 1[2] |
| TXA707 | MRSA MPW020 | G193D Mutant | >64[2] |
Table 2: Frequency of Resistance (FOR) in MRSA MPW020 (Wild-Type FtsZ)
| Compound | Frequency of Resistance (FOR) |
| This compound | 3.64 x 10⁻⁹[2] |
| TXA707 | 4.29 x 10⁻⁸[2] |
Mechanism of Action and Structural Basis of Enhanced Activity
FtsZ is a bacterial homolog of eukaryotic tubulin that polymerizes to form the Z-ring, a structure essential for bacterial cell division.[4][5] Benzamide inhibitors like this compound and TXA707 bind to a cleft in the FtsZ protein, disrupting its polymerization and GTPase activity, which ultimately blocks cell division.[6][7]
Resistance mutations, such as G196S and G193D in S. aureus FtsZ, introduce bulkier amino acid residues into the binding pocket.[1][3] The rigid structure of TXA707 leads to a steric clash with these mutated residues, significantly reducing its binding affinity and rendering it ineffective.[1][2]
In contrast, this compound possesses an oxazole and a phenyl ring connected by a single bond, which allows for greater rotational flexibility.[8] This flexibility enables this compound to adopt a conformation that avoids a steric clash with the serine or aspartate residues in the mutant FtsZ proteins, thus maintaining its potent inhibitory activity.[1][2][3]
Caption: Comparative binding of TXA707 and this compound to FtsZ.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Minimal Inhibitory Concentration (MIC) Determination
This protocol is adapted from the broth microdilution method.
Caption: Workflow for MIC determination.
-
Preparation of Antibiotic Dilutions: Prepare a series of two-fold dilutions of this compound and TXA707 in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the S. aureus strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18 to 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Frequency of Resistance (FOR) Determination
This protocol utilizes a large inoculum approach to determine the frequency of spontaneous resistance mutations.
-
Inoculum Preparation: Grow an overnight culture of the MRSA strain (e.g., MPW020). Concentrate the bacterial cells by centrifugation and resuspend them in a small volume of saline to achieve a high cell density.
-
Plating: Spread a large inoculum (e.g., 10⁹ to 10¹⁰ CFU) of the bacterial suspension onto Tryptic Soy Agar (TSA) plates containing a selective concentration of this compound or TXA707 (typically 2-4 times the MIC).
-
Incubation: Incubate the plates at 37°C for 48 hours.
-
Colony Counting: Count the number of colonies that appear on the selective plates.
-
FOR Calculation: The FOR is calculated by dividing the number of resistant colonies by the total number of bacteria plated.
FtsZ Protein Expression, Purification, and Crystallization
This is a general workflow for obtaining FtsZ protein for structural studies.
Caption: Workflow for FtsZ protein production.
-
Gene Cloning and Mutagenesis: The gene encoding S. aureus FtsZ is cloned into an appropriate expression vector. Site-directed mutagenesis is used to introduce the desired mutations (e.g., G196S, G193D).
-
Protein Expression: The expression vector is transformed into a suitable E. coli host strain. Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Purification: The bacterial cells are harvested and lysed. The FtsZ protein is then purified from the cell lysate using a series of chromatography steps, such as nickel-affinity chromatography followed by size-exclusion chromatography.
-
Crystallization: The purified FtsZ protein is concentrated and mixed with the inhibitor (this compound or TXA707). Crystallization conditions are screened using techniques like sitting-drop vapor diffusion.
-
Structure Determination: The resulting protein-inhibitor co-crystals are subjected to X-ray diffraction analysis to determine the three-dimensional structure of the complex.
Conclusion
The available data strongly support the enhanced activity of this compound against FtsZ mutants that are resistant to other benzamide inhibitors. Its increased structural flexibility allows it to overcome common resistance mechanisms, making it a promising candidate for further development in the fight against drug-resistant pathogens. The provided experimental protocols offer a framework for researchers to independently verify these findings and explore the activity of other FtsZ inhibitors.
References
- 1. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 8. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of FtsZ Inhibitors TXA6101 and TXA707
For Immediate Release
This guide presents a comparative study of the pharmacokinetic properties of two novel FtsZ inhibitors, TXA6101 and TXA707. Both compounds are promising therapeutic candidates that target the essential bacterial cell division protein FtsZ, offering a novel mechanism of action to combat antibiotic resistance. This document is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of their performance based on available preclinical data.
Introduction to this compound and TXA707
TXA707 is a potent benzamide inhibitor of FtsZ, the bacterial homolog of tubulin. It is the active metabolite of the prodrug TXA709. This compound is a structurally related, more flexible analog of TXA707, developed to overcome potential resistance mechanisms. Both compounds function by disrupting the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of TXA707, derived from studies in a murine neutropenic thigh infection model following oral administration of its prodrug, TXA709. Currently, specific in vivo pharmacokinetic data for this compound is not publicly available, though studies have indicated it possesses favorable pharmacokinetic properties.
| Pharmacokinetic Parameter | TXA707 (from Prodrug TXA709) | This compound |
| Animal Model | Neutropenic Mice | Data Not Available |
| Dosing Route | Oral (via Prodrug) | Data Not Available |
| Dose (mg/kg) | 10 | Data Not Available |
| Cmax (mg/L) | 0.5[1] | Data Not Available |
| AUC₀₋∞ (mg·h/L) | 2.7[1] | Data Not Available |
| Elimination Half-life (t½) (h) | 3.2 - 4.4[1] | Data Not Available |
| Dose (mg/kg) | 40 | Data Not Available |
| Cmax (mg/L) | (Not explicitly stated, but linear with dose) | Data Not Available |
| AUC₀₋∞ (mg·h/L) | (Not explicitly stated, but linear with dose) | Data Not Available |
| Elimination Half-life (t½) (h) | 3.2 - 4.4[1] | Data Not Available |
| Dose (mg/kg) | 160 | Data Not Available |
| Cmax (mg/L) | 13.7[1] | Data Not Available |
| AUC₀₋∞ (mg·h/L) | 96.4[1] | Data Not Available |
| Elimination Half-life (t½) (h) | 3.2 - 4.4[1] | Data Not Available |
Note: The pharmacokinetics of TXA707 were found to be relatively linear over the dose range studied[1].
Experimental Protocols
The pharmacokinetic data for TXA707 was obtained from studies utilizing a well-established preclinical model.
Murine Neutropenic Thigh Infection Model
This model is a standard for the in vivo evaluation of antimicrobial agents.
-
Animal Model: Mice are rendered neutropenic through the administration of cyclophosphamide. This immunosuppression makes the animals more susceptible to bacterial infection, allowing for a clearer assessment of the antimicrobial agent's efficacy.
-
Infection: A localized infection is induced by injecting a known quantity of bacteria, typically Staphylococcus aureus, into the thigh muscle of the neutropenic mice.
-
Drug Administration: The prodrug TXA709 is administered orally to the infected mice at various dose levels (e.g., 10, 40, and 160 mg/kg)[1].
-
Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 1, 2, 4, 6, 12, and 24 hours) to determine the serum concentration of the active metabolite, TXA707[1].
-
Bioanalysis: Serum concentrations of TXA707 are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification for TXA707 in these studies was 2.5 ng/mL[1].
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, AUC, and elimination half-life[1].
Experimental workflow for pharmacokinetic analysis.
Mechanism of Action: FtsZ Inhibition
Both this compound and TXA707 share a common mechanism of action by targeting the bacterial protein FtsZ. FtsZ is a crucial component of the bacterial cytoskeleton and is essential for cell division.
-
FtsZ Polymerization: In a healthy bacterium, FtsZ monomers polymerize into protofilaments at the site of future cell division.
-
Z-Ring Formation: These protofilaments then assemble into a contractile ring structure known as the Z-ring.
-
Cell Division: The constriction of the Z-ring, along with the synthesis of a new cell wall, leads to the division of the parent cell into two daughter cells.
-
Inhibition by TXA Compounds: this compound and TXA707 bind to FtsZ, disrupting its ability to polymerize and form a functional Z-ring. This inhibition of cytokinesis leads to the filamentation of the bacteria and eventual cell death.
Mechanism of FtsZ inhibition by TXA compounds.
Conclusion
TXA707, the active metabolite of the prodrug TXA709, demonstrates predictable pharmacokinetic properties in a murine model, with a half-life that supports further development. While quantitative in vivo pharmacokinetic data for this compound are not yet available, its enhanced in vitro potency and ability to overcome resistance mutations make it a highly promising next-generation FtsZ inhibitor. Further preclinical studies are warranted to fully characterize the pharmacokinetic profile of this compound and enable a direct comparison with TXA707. The continued investigation of these novel FtsZ inhibitors is crucial in the search for new treatments for multidrug-resistant bacterial infections.
References
Validation of TXA6101: A Bactericidal FtsZ Inhibitor for MRSA Infections
A Comparative Analysis of TXA6101's Activity Against Methicillin-Resistant Staphylococcus aureus
For Immediate Release
This guide provides a comprehensive comparison of the novel antibacterial agent this compound with other relevant antibiotics, focusing on its bactericidal versus bacteriostatic properties against Methicillin-Resistant Staphylococcus aureus (MRSA). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial therapies.
Executive Summary
This compound is a potent inhibitor of the bacterial cell division protein FtsZ. While direct studies definitively classifying this compound as bactericidal are not yet published, extensive evidence from its closely related analog, TXA707, strongly supports a bactericidal mechanism of action. Data for TXA707 demonstrates a Minimum Bactericidal Concentration (MBC) to Minimum Inhibitory Concentration (MIC) ratio of ≤2 against various S. aureus isolates, a key indicator of bactericidal activity. Given that this compound is a more potent derivative of TXA707, it is anticipated to exhibit similar, if not more pronounced, bactericidal effects. This guide presents available preclinical data for this compound and compares it with established antibiotics, providing a framework for its potential clinical positioning.
Data Presentation: Comparative Antibacterial Activity
The following tables summarize the in vitro activity of this compound and comparator agents against MRSA.
Table 1: Minimum Inhibitory Concentration (MIC) Against MRSA
| Compound | Target/Mechanism of Action | MRSA Strain | MIC (µg/mL) | Citation |
| This compound | FtsZ (Cell Division) | MPW020 (Wild-Type FtsZ) | 0.125 | [1] |
| MPW020 (G196S or G193D mutant FtsZ) | 1 | [1] | ||
| TXA707 | FtsZ (Cell Division) | MPW020 (Wild-Type FtsZ) | 1 | [1] |
| MPW020 (G196S or G193D mutant FtsZ) | >64 | [1] | ||
| Vancomycin | Cell Wall Synthesis | MRSA | 0.5 - 2.0 | [2] |
| Linezolid | Protein Synthesis (50S) | MRSA | 1 - 4 | [3] |
Table 2: Bactericidal vs. Bacteriostatic Activity
| Compound | Activity against S. aureus | Supporting Evidence | Citation |
| This compound | Bactericidal (Inferred) | Inferred from the potent bactericidal activity of its less active analog, TXA707. | - |
| TXA707 | Bactericidal | MBC/MIC ratio ≤2 against a panel of 84 clinical S. aureus isolates. | |
| Vancomycin | Bactericidal | Generally considered bactericidal, though may exhibit slower killing against some strains. | [4][5] |
| Linezolid | Bacteriostatic | Time-kill studies have shown linezolid to be bacteriostatic against staphylococci. | [6][7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Bacterial Culture: S. aureus strains are grown in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
-
MIC Determination: An MIC assay is performed as described above.
-
Subculturing: Following incubation, a small aliquot (typically 10 µL) from each well showing no visible growth is plated onto antibiotic-free agar plates.
-
Incubation: The agar plates are incubated at 37°C for 24-48 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.
Time-Kill Curve Assay
Time-kill assays provide a dynamic measure of antibacterial activity over time.
-
Bacterial Culture and Inoculum: A standardized starting inoculum (e.g., 10^5 - 10^6 CFU/mL) is prepared in a suitable broth medium.
-
Exposure to Antibiotic: The bacterial culture is exposed to various concentrations of the test antibiotic (e.g., 1x, 2x, 4x MIC).
-
Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates.
-
Data Analysis: The log10 CFU/mL is plotted against time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) from the initial inoculum.
Mandatory Visualization
Signaling Pathway of FtsZ Inhibition by this compound
References
- 1. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Attenuated Vancomycin Bactericidal Activity against Staphylococcus aureus hemB Mutants Expressing the Small-Colony-Variant Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
Independent Validation of TXA6101 Research: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published research findings on TXA6101, a novel antibacterial agent, with alternative treatments. The data presented is based on available published research. It is important to note that while the initial findings on this compound are comprehensive, independent validation of these results by unrelated research groups is not yet available in published literature.
This compound is an inhibitor of the essential bacterial cell division protein FtsZ.[1] This mechanism of action represents a promising avenue for combating antibiotic resistance, particularly in challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[1]
Performance Comparison
The antibacterial efficacy of this compound has been primarily evaluated against Staphylococcus aureus, including strains resistant to other antibiotics. The following tables summarize the available quantitative data, comparing this compound with its structural analog, TXA707, and current standard-of-care antibiotics for MRSA infections.
Table 1: In Vitro Activity against Staphylococcus aureus
| Compound | Strain | MIC (µg/mL) |
| This compound | MRSA (Wildtype FtsZ) | 0.125[1] |
| MRSA (G196S mutant FtsZ) | 1[1] | |
| MRSA (G193D mutant FtsZ) | 1[1] | |
| TXA707 | MRSA (Wildtype FtsZ) | 1[1] |
| MRSA (G196S mutant FtsZ) | >64[1] | |
| MRSA (G193D mutant FtsZ) | >64[1] | |
| Vancomycin | MRSA | 1 - 2[2][3] |
| Linezolid | MRSA | 1.178 - 2[4][5] |
| Daptomycin | MRSA | 0.125 - 1.0[6][7] |
Table 2: Frequency of Resistance in MRSA
| Compound | Frequency of Resistance (FOR) |
| This compound | 3.64 x 10-9[1] |
| TXA707 | 4.29 x 10-8[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its antibacterial effect by inhibiting the polymerization of FtsZ, a protein that forms a contractile ring (Z-ring) at the site of cell division. Inhibition of Z-ring formation blocks bacterial cytokinesis, leading to cell filamentation and ultimately cell death.[8] The structural flexibility of this compound allows it to bind effectively to both wildtype FtsZ and mutant versions that confer resistance to other FtsZ inhibitors like TXA707.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of FtsZ inhibitors.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy.
-
Preparation of Bacterial Inoculum: A standardized suspension of the bacterial strain (e.g., MRSA) is prepared to a specific concentration (typically 5 x 105 colony-forming units (CFU)/mL).
-
Drug Dilution Series: A serial two-fold dilution of the test compound (e.g., this compound) is prepared in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Frequency of Resistance (FOR) Assay
This assay determines the rate at which spontaneous mutations conferring resistance to a drug arise in a bacterial population.
-
Bacterial Culture Preparation: A large inoculum of the bacterial strain is grown to a high density.
-
Plating on Selective Media: A known number of bacteria are plated onto agar plates containing the test compound at a concentration that inhibits the growth of susceptible bacteria (typically 2-4 times the MIC).
-
Incubation: The plates are incubated at 37°C for 48 hours.
-
Colony Counting: The number of colonies that grow on the selective plates is counted. These represent resistant mutants.
-
Calculation of FOR: The FOR is calculated by dividing the number of resistant colonies by the total number of bacteria plated.[1]
Logical Relationship of this compound's Advantage
The key advantage of this compound over its predecessor, TXA707, lies in its structural flexibility. This allows it to overcome specific resistance mechanisms that render TXA707 ineffective.
References
- 1. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of TXA6101
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like TXA6101 are paramount for maintaining laboratory safety and environmental integrity. This compound is a potent benzamide-class inhibitor of the bacterial cell division protein FtsZ, showing promise in combating multidrug-resistant pathogens. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive disposal procedure based on its chemical class and general laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the compound and its associated waste should occur in a well-ventilated area, ideally within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. The following protocol outlines the standard procedure for the disposal of solid chemical waste of this nature.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, should be designated as hazardous chemical waste.
-
Use a dedicated, clearly labeled waste container with "Hazardous Waste" and the full chemical name, "this compound".
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially hazardous reactions.
2. Container Management:
-
Select a waste container that is chemically compatible with benzamide compounds. High-density polyethylene (HDPE) or other resistant plastic containers are generally suitable.
-
Ensure the container is equipped with a secure, leak-proof lid and is kept closed at all times, except when adding waste.
3. Waste Accumulation and Storage:
-
Store the designated waste container in a clearly marked "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of waste generation.
-
The storage area should be secure and away from general laboratory traffic.
4. Final Disposal:
-
Once the waste container is full or ready for disposal, it should not be discarded in the regular trash or poured down the drain.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the hazardous waste.[1] This typically involves incineration at a licensed facility.
Quantitative Data Summary
In the absence of specific quantitative data for this compound, general guidelines for laboratory chemical waste apply. The following table summarizes key considerations:
| Parameter | Guideline |
| Satellite Accumulation | Accumulate no more than 55 gallons of non-acute hazardous waste or one quart of acutely hazardous waste at any one time. |
| Storage Time Limit | Waste must be moved to a central accumulation area within three days of the container becoming full or reaching the accumulation limit. |
| Labeling | All containers must be labeled with "Hazardous Waste," the chemical name, and a statement of the hazards. |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found. The standard procedure for the disposal of solid, non-reactive hazardous chemical waste should be followed as detailed above.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
Personal protective equipment for handling TXA6101
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the novel FtsZ inhibitor, TXA6101. As specific safety data for this compound is not publicly available, these recommendations are based on established best practices for handling potent, powdered research compounds.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Body Area | Required PPE | Key Specifications |
| Hands | Double Nitrile Gloves | Wear two pairs of disposable nitrile gloves.[1] Change immediately if contaminated. Do not reuse.[2] |
| Body | Laboratory Coat | A buttoned, semi-fire-retardant lab coat is essential to protect skin and clothing.[2] |
| Eyes | Chemical Splash Goggles | Goggles that form a seal around the eyes are necessary to protect against splashes and airborne particles.[2][3] |
| Face | Face Shield | Use in conjunction with goggles when there is a high risk of splashing, such as when preparing stock solutions.[4] |
| Respiratory | N95 Respirator or higher | A properly fitted N95 respirator is the minimum requirement to prevent inhalation of powdered this compound. |
| Feet | Closed-Toe Shoes | Fully enclosed shoes are required to protect against spills and falling objects.[3][4] |
Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound is critical for maintaining a safe laboratory environment.
| Phase | Action |
| Preparation | Always work in a designated area, such as a chemical fume hood, to control potential exposure.[5] |
| Handling | Handle this compound in a manner that avoids the generation of dust. Keep the container sealed when not in immediate use. |
| Storage | Store in a clearly labeled, sealed container in a cool, dry, and well-ventilated location. |
| Disposal | All materials contaminated with this compound, including gloves, wipes, and empty containers, must be disposed of as hazardous chemical waste according to your institution's guidelines.[6][7] Never discard in the regular trash or down the drain.[6][8] |
Emergency Procedures for Accidental Exposure
Immediate and appropriate action is vital in the event of accidental exposure to this compound.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected skin with water for at least 15 minutes, removing contaminated clothing while rinsing.[9][10] Seek medical attention if symptoms develop. |
| Eye Contact | Flush eyes with water for a minimum of 15 minutes, holding the eyelids open.[9][10][11] Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately.[9] If breathing becomes difficult, seek emergency medical assistance. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention. |
| Chemical Spill | For minor spills, trained personnel with appropriate PPE should use a chemical spill kit to contain and clean up the material.[12] In case of a major spill, evacuate the area and contact your institution's environmental health and safety office.[12][13] |
Visual Workflow for Safe Handling and Emergency Response
The following diagrams provide a clear, step-by-step visual guide to the safe handling of this compound and the appropriate response to a chemical spill.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Protocol for a this compound Spill.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 3. westlab.com [westlab.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 8. academic.oup.com [academic.oup.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Chapter 19, Chemical Hygiene Plan: Emergency Response | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
